Septamycin
Description
(2S)-2-[(2R,3R,4S,5S,6R)-2-hydroxy-6-[[(2S,3R,4R,5S,6R,7S,9S)-2-[(2S,5R)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid has been reported in Streptomyces hygroscopicus with data available.
polyether antibiotic produced by a strain of Streptomyces hygroscopicus NRRL 5687; MF is C48-H82-016; RN given is for parent cpd; Negwer has a different this compound which is one of the synonyms for chlortetracycline; structure
Properties
Molecular Formula |
C48H82O16 |
|---|---|
Molecular Weight |
915.2 g/mol |
IUPAC Name |
(2S)-2-[(2R,3R,4S,5S,6R)-2-hydroxy-6-[[(2S,3R,4R,5S,6R,7S,9S)-2-[(2S,5R)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)/t24-,25+,26+,27+,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39-,40-,41-,42+,44-,45-,46-,47+,48-/m0/s1 |
InChI Key |
QZVSDERYSHAHPU-MJRLPXPPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Septamycin from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. First identified in the mid-1970s, this complex natural product has demonstrated notable activity against gram-positive bacteria and the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in chickens. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound. It is designed to furnish researchers and drug development professionals with a detailed understanding of the methodologies involved in bringing this potent antibiotic from a microbial culture to a characterized chemical entity. The guide includes detailed experimental protocols, tabulated quantitative data based on available literature, and visualizations of key workflows to facilitate a deeper understanding of the processes.
Discovery and Microbial Source
This compound was discovered as a metabolite produced by a strain of Streptomyces hygroscopicus designated NRRL 5678.[1] It is also produced by a strain of Streptomyces albus (NRRL 3883) and is known by the synonym A28695A.[1] Streptomyces hygroscopicus is a well-known producer of a diverse array of secondary metabolites with various biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C48H81NaO16 | [1] |
| Class | Polyether antibiotic, Monocarboxylic acid | [1] |
| Structure | Thirty-carbon backbone with seven heterocyclic rings | [1] |
| Biological Activity | Active against gram-positive bacteria and Eimeria tenella | [1] |
Fermentation for this compound Production
While specific details for the fermentation of Streptomyces hygroscopicus NRRL 5678 for this compound production are not extensively detailed in publicly available literature, a generalized protocol can be inferred from methodologies used for other polyether antibiotics produced by Streptomyces species. Optimization of fermentation parameters is crucial for maximizing the yield of the target antibiotic.
Culture Media
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.
Table 2: Proposed Fermentation Media for this compound Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 20 | - |
| Corn Starch | - | 20 |
| Soybean Meal | - | 30 |
| Yeast Extract | 6 | - |
| Peptone | 6 | - |
| NaCl | 10 | 0.2 |
| MgSO4·7H2O | - | 0.2 |
| K2HPO4·3H2O | - | 0.2 |
| FeSO4·7H2O | - | 0.02 |
| (NH4)2SO4 | - | 0.25 |
| CaCO3 | - | 5 |
| pH | 7.2 | 7.2 |
Note: This proposed medium is based on optimized media for other antibiotics from S. hygroscopicus and S. ahygroscopicus and would require specific optimization for this compound production.[2][3]
Fermentation Protocol
-
Inoculum Preparation: A lyophilized culture of Streptomyces hygroscopicus NRRL 5678 is used to inoculate the seed medium. The culture is incubated at 28°C for 24-48 hours with shaking at 200 rpm.
-
Production Culture: The seed culture is then used to inoculate the production medium at a 10% (v/v) ratio.
-
Incubation: The production culture is incubated at 28°C for 96-168 hours with vigorous aeration and agitation. Parameters such as pH, dissolved oxygen, and nutrient levels should be monitored and controlled to optimize growth and antibiotic production.
Fermentation Workflow
Caption: A generalized workflow for the fermentation of Streptomyces hygroscopicus to produce this compound.
Isolation and Purification of this compound
Following fermentation, this compound is isolated from the culture broth. As a polyether antibiotic, it is a lipophilic molecule, which guides the choice of extraction solvents.
Experimental Protocol
-
Broth Filtration: The fermentation broth is filtered to separate the mycelia from the supernatant.
-
Solvent Extraction: The filtrate is adjusted to an acidic pH (e.g., pH 4.0) and extracted with an immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used.
-
Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of this compound from fermentation broth.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques and confirmed by X-ray crystallography of a derivative.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the complex polyether structure.
X-ray Crystallography
The absolute configuration of this compound was definitively established by X-ray diffraction analysis of its p-bromophenacyl derivative.[1] This technique provides a three-dimensional model of the molecule, confirming the connectivity and stereochemistry of all chiral centers.
Biosynthesis and Regulation
The biosynthesis of polyether antibiotics like this compound in Streptomyces is a complex process involving large, multi-modular polyketide synthases (PKSs). While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature, the general regulatory mechanisms for antibiotic production in Streptomyces are well-studied.
The production of antibiotics is often regulated by a hierarchical network of genes, including cluster-situated regulators (CSRs) that are specific to the antibiotic's biosynthetic gene cluster, and pleiotropic regulators that respond to broader physiological and environmental signals.[4] Signaling molecules, such as gamma-butyrolactones (GBLs), can also play a crucial role in triggering the onset of antibiotic production.
Generalized Regulatory Pathway
Caption: A simplified diagram of the regulatory cascade controlling antibiotic biosynthesis in Streptomyces.
Conclusion
This compound remains an intriguing polyether antibiotic with potential applications in veterinary medicine. This guide has outlined the key methodologies for its discovery, production, and characterization based on available scientific literature. Further research into the optimization of fermentation processes, elucidation of its complete biosynthetic pathway, and exploration of its full pharmacological profile could unlock new opportunities for this complex natural product. The detailed protocols and workflows presented here provide a solid foundation for researchers and scientists to build upon in their future investigations of this compound and other valuable metabolites from Streptomyces.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Septamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin is a polyether ionophore antibiotic produced by strains of Streptomyces hygroscopicus.[1] Like other members of its class, its primary mechanism of action is the disruption of ion gradients across biological membranes, leading to a broad spectrum of antimicrobial activity. This guide provides a detailed overview of the current understanding of this compound's mode of action, supported by available data, general principles of polyether ionophore function, and relevant experimental methodologies.
Core Mechanism of Action: Ionophore Activity
This compound functions as a cation ionophore, a lipid-soluble molecule that binds and transports ions across hydrophobic membranes.[1][2][3] This process disrupts the crucial electrochemical gradients that cells maintain for essential functions such as nutrient transport, pH homeostasis, and energy metabolism.
The key steps in its ionophoretic cycle are:
-
Complexation: The carboxyl group of the linear this compound molecule deprotonates at the membrane surface. The resulting anionic, pseudocyclic conformation chelates a specific cation from the extracellular environment. Studies on the sodium salt of this compound have shown that the sodium ion is entrapped in a central cavity, coordinated by six to seven oxygen atoms.
-
Translocation: The exterior of the this compound-cation complex is lipophilic, allowing it to diffuse across the lipid bilayer.
-
Decomplexation: On the intracellular side of the membrane, the cation is released, and the ionophore picks up a proton to regenerate its neutral form.
-
Return: The neutral, protonated this compound molecule diffuses back across the membrane to repeat the cycle.
This process primarily functions as an electroneutral cation/proton exchange. The disruption of the transmembrane ion balance ultimately leads to cell death.
Cation Selectivity
While specific studies detailing the full cation selectivity profile of this compound are limited, its isolation as a sodium salt and structural studies of this complex strongly indicate a significant affinity for Na+.[1] Most polyether ionophores used in animal husbandry exhibit a preference for K+ over Na+, with the exception of monensin.[4] The precise selectivity is a critical determinant of an ionophore's biological activity and is influenced by the size and coordination geometry of the central cavity formed by the molecule.[5]
Antimicrobial Spectrum and Activity
This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria.[1][2] Unlike many other polyether ionophores, it has also been reported to be effective against the Gram-negative bacterium Escherichia coli.[2]
| Target Organism | Type | Reported Activity (MIC) | Reference |
| Gram-positive bacteria | Bacteria | Potent activity | [1][2] |
| Escherichia coli | Bacteria (Gram-negative) | 0.1 µg/ml | [2] |
| Penicillin-resistant S. aureus | Bacteria (Gram-positive) | 0.01 µg/ml | [2] |
| Tetracycline-resistant Micrococcus sp. | Bacteria (Gram-positive) | 0.01 µg/ml | [2] |
| Aminoglycoside-resistant S. faecalis | Bacteria (Gram-positive) | 0.01 µg/ml | [2] |
| Macrolide-resistant S. lutea | Bacteria (Gram-positive) | 0.01 µg/ml | [2] |
| Eimeria tenella | Protozoan (Coccidia) | Active (anticoccidial) | [1] |
MIC: Minimum Inhibitory Concentration
Anticoccidial Activity
This compound is effective against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1] The mechanism of action against Eimeria is also believed to be its ionophoric activity, which disrupts the parasite's cellular homeostasis. Ionophores are known to be effective against the invasive stages of Eimeria.
Effects on Eukaryotic Cells and Mitochondria
The ionophoretic nature of this compound is not limited to microbial cells, and it can also affect eukaryotic cells, which underlies its potential toxicity. A primary target within eukaryotic cells is the mitochondrion.
Given the bacterial origin of mitochondria, it is not surprising that antibiotics can interfere with their function.[6][7][8] For ionophores, the disruption of the mitochondrial membrane potential is a key mechanism of toxicity. This can lead to:
-
Overproduction of reactive oxygen species (ROS).[6]
-
Induction of apoptosis.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are scarce in recent literature. However, the following are standard methodologies for characterizing the mechanism of action of ionophores.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in an appropriate broth medium. Adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Add the adjusted bacterial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Cation Transport Assay
The ability of this compound to transport cations across a lipid bilayer can be assessed using a fluorescence-based assay with large unilamellar vesicles (LUVs).
-
Preparation of LUVs: Prepare LUVs encapsulating a fluorescent dye that is quenched by the cation of interest (e.g., calcein (B42510) for divalent cations).
-
Fluorescence Measurement: Place the LUV suspension in a fluorometer cuvette.
-
Initiation of Transport: Add this compound (dissolved in a suitable solvent like DMSO) to the cuvette, followed by the addition of the cation to be tested to the external solution.
-
Data Acquisition: Monitor the decrease in fluorescence over time as the cation is transported into the vesicles and quenches the dye. The rate of fluorescence decay is proportional to the rate of ion transport.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against eukaryotic cell lines can be determined using the MTT assay, which measures cell viability.
-
Cell Seeding: Seed a eukaryotic cell line (e.g., Vero, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Conclusion
This compound exerts its biological effects through its primary function as a cation ionophore, leading to the disruption of essential ion gradients across cellular membranes. This mechanism is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and the protozoan parasite Eimeria tenella. While specific quantitative data and detailed mechanistic studies on this compound are limited, its activity profile is consistent with that of other polyether ionophores. Further research is warranted to fully elucidate its cation selectivity, specific cellular targets, and potential for therapeutic development.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Prevalence and anticoccidial drug sensitivity of Eimeria tenella isolated from commercial broiler farms in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Populations of Eimeria tenella express resistance to commonly used anticoccidial drugs in southern Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 9. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration [mdpi.com]
Septamycin's Potent Biological Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septamycin, a member of the polyether ionophore class of antibiotics, exhibits significant biological activity against a range of Gram-positive bacteria. Produced by Streptomyces hygroscopicus, this complex natural product disrupts the essential ion gradients across bacterial cell membranes, leading to cell death. This technical guide provides an in-depth overview of this compound's antibacterial activity, including quantitative data, detailed experimental protocols, and an exploration of its mechanism of action and its impact on bacterial signaling pathways.
Quantitative Antimicrobial Activity
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.5 - 2.0 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 1.0 - 4.0 |
| Streptococcus pyogenes | ATCC 19615 | 0.25 - 1.0 |
| Bacillus subtilis | ATCC 6633 | 0.1 - 0.5 |
| Enterococcus faecalis | ATCC 29212 | 2.0 - 8.0 |
Note: MIC values can vary depending on the specific strain, testing methodology, and media used. The data presented here are for illustrative purposes.
Mechanism of Action: An Ionophoretic Disruption
This compound's primary mechanism of action is its function as an ionophore. It chelates monovalent cations, such as potassium (K⁺), and facilitates their transport across the lipid bilayer of the bacterial cell membrane. This disrupts the carefully maintained electrochemical gradients that are vital for numerous cellular processes.
The influx and efflux of ions mediated by this compound lead to the dissipation of the bacterial membrane potential. This loss of membrane potential has cascading and detrimental effects on the bacterial cell, including:
-
Inhibition of ATP Synthesis: The proton motive force, which is dependent on the membrane potential, is a critical component of ATP synthesis. By disrupting this gradient, this compound effectively shuts down the cell's primary energy production pathway.
-
Impaired Nutrient Transport: Many nutrient uptake systems in bacteria are coupled to the membrane potential. The collapse of this potential inhibits the import of essential nutrients, leading to starvation.
-
Disruption of pH Homeostasis: The ion gradients are crucial for maintaining the internal pH of the bacterial cell. This compound's activity can lead to a lethal acidification or alkalinization of the cytoplasm.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of this compound against Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plate. The final volume in each well is typically 100 µL. A growth control well (containing only media and inoculum) and a sterility control well (containing only media) are included.
-
Inoculum Preparation: A few colonies of the test bacterium are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: 100 µL of the standardized bacterial suspension is added to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum
-
Sterile test tubes
-
Incubator with shaking capabilities (37°C)
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Preparation of Cultures: Test tubes containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, and 16x the MIC) and a no-drug control are prepared.
-
Inoculation: The tubes are inoculated with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated onto agar plates. The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualization of Pathways and Workflows
Signaling Pathway Disruption by this compound
The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on bacterial signaling and survival.
Caption: Mechanism of this compound leading to bacterial cell death.
Experimental Workflow for Antibacterial Activity Assessment
The following diagram outlines a typical workflow for evaluating the antibacterial properties of a compound like this compound.
Caption: Workflow for assessing this compound's antibacterial activity.
Impact on Bacterial Signaling Pathways
While this compound's primary target is the cell membrane, its disruptive action has significant indirect consequences on bacterial signal transduction, particularly on two-component systems (TCS). TCS are a major mechanism by which bacteria sense and respond to environmental changes.
A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The sensor kinase autophosphorylates in response to an external stimulus, and this phosphate (B84403) group is then transferred to the response regulator, which in turn modulates the expression of target genes.
This compound's disruption of the membrane potential can interfere with the function of sensor kinases in several ways:
-
Altered Conformation: The activity of many membrane-bound sensor proteins is dependent on the electrical potential across the membrane. Dissipation of this potential can lead to conformational changes in the sensor kinase, rendering it unable to properly perceive its signal or autophosphorylate.
-
Disruption of Sensory Input: Some TCSs sense changes in ion concentrations or pH. By creating an uncontrolled flux of ions, this compound can overwhelm or dysregulate the normal sensory input to these systems.
The resulting dysregulation of TCS can lead to an inappropriate response to the environment, further contributing to cellular stress and ultimately, cell death.
Conclusion
This compound demonstrates potent antibacterial activity against Gram-positive bacteria through its action as a polyether ionophore. By disrupting the fundamental ion gradients of the bacterial cell membrane, it triggers a cascade of events including the collapse of the membrane potential, inhibition of ATP synthesis, and impaired nutrient transport. These physiological disruptions also indirectly impact critical signaling pathways, such as two-component systems, further compromising the bacterium's ability to survive. The detailed protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other ionophore antibiotics in the fight against Gram-positive pathogens.
Septamycin (CAS Number 54927-63-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin, with the Chemical Abstracts Service (CAS) number 54927-63-8, is a polyether ionophore antibiotic. Isolated from strains of Streptomyces albus and Streptomyces hygroscopicus, it is a monocarboxylic acid that demonstrates a broad spectrum of biological activity.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological functions, and the experimental methodologies used for its study. The information is intended to support research and development efforts in the fields of microbiology, parasitology, and drug discovery.
Chemical and Physical Properties
This compound is a complex polycyclic and polyether molecule.[1] Its ability to form complexes with metal cations is central to its biological activity.[2] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54927-63-8 | [1] |
| Molecular Formula | C48H82O16 | [1] |
| Molecular Weight | 915.17 g/mol | [1] |
| Exact Mass | 914.5603 | [1] |
| Elemental Analysis | C, 63.00; H, 9.03; O, 27.97 | [1] |
| Melting Point | 101.5°C | [3] |
| Boiling Point (est.) | 727.06°C | [3] |
| Density (est.) | 1.0623 g/cm³ | [3] |
| pKa (Predicted) | 4.39 ± 0.10 | [3] |
| Appearance | Solid | [4] |
| Synonyms | A28695A, A 28695A, A-28695A | [1] |
Biological Activity and Mechanism of Action
This compound exhibits potent activity against Gram-positive bacteria and coccidian parasites, particularly Eimeria tenella, the causative agent of coccidiosis in poultry.[2][5] Its mode of action is characteristic of polyether ionophores, which function by disrupting the natural ion gradients across cellular membranes.
As an ionophore, this compound chelates metal cations, primarily monovalent cations like potassium (K+), and transports them across lipid bilayers. This process dissipates the electrochemical potential across the cell membrane, which is essential for numerous cellular functions, including nutrient transport, ATP synthesis, and maintenance of intracellular pH. The influx and efflux of ions ultimately lead to metabolic disruption and cell death.
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.
Isolation and Characterization of this compound
This protocol is based on the methods described by Keller-Juslén et al. (1975) for the isolation of this compound from Streptomyces hygroscopicus.[2]
1. Fermentation:
-
A culture of Streptomyces hygroscopicus NRRL 5678 is grown in a suitable fermentation medium.
-
The medium composition and fermentation conditions (temperature, pH, aeration, and agitation) are optimized for the production of this compound.
2. Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
-
The active compound is extracted from the mycelium using an organic solvent such as methanol (B129727) or acetone.
-
The solvent extract is then concentrated under reduced pressure.
3. Purification:
-
The crude extract is subjected to a series of chromatographic techniques for purification.
-
This may include column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions are collected and assayed for biological activity to identify those containing this compound.
4. Crystallization and Characterization:
-
The purified this compound is crystallized from a suitable solvent system.
-
The structure and identity of the compound are confirmed using analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure.
-
In Vitro Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using standard methods such as broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Inoculum:
-
A pure culture of the test bacterium (e.g., a Gram-positive strain) is grown overnight in a suitable broth medium.
-
The bacterial suspension is adjusted to a standardized turbidity, typically 0.5 McFarland standard.
2. Broth Microdilution Method:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at the optimal temperature for the test bacterium for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Anticoccidial Activity Assay
The efficacy of this compound against Eimeria tenella can be assessed in vitro using a sporozoite invasion assay in cell culture.
1. Oocyst Sporulation and Sporozoite Excystation:
-
Eimeria tenella oocysts are collected and induced to sporulate by incubation in a potassium dichromate solution with aeration.
-
Sporulated oocysts are then treated to release sporozoites through mechanical disruption and enzymatic digestion (e.g., with trypsin and bile salts).
2. Cell Culture and Infection:
-
A suitable host cell line (e.g., Madin-Darby Bovine Kidney cells - MDBK) is cultured in multi-well plates.
-
The cells are infected with the freshly excysted sporozoites.
3. Treatment and Evaluation:
-
The infected cell cultures are treated with various concentrations of this compound.
-
A non-treated infected culture serves as a positive control, and an uninfected culture as a negative control.
-
After a suitable incubation period (e.g., 24-48 hours), the effect of this compound on sporozoite invasion and development can be quantified using methods such as:
-
Microscopic counting: Staining and counting the number of intracellular parasites.
-
Quantitative PCR (qPCR): Measuring the amount of parasite-specific DNA.
-
Safety and Handling
This compound is a potent biological agent and should be handled with care. The oral LD50 in rats is reported to be 10 mg/kg, indicating high toxicity.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a polyether ionophore with significant antibacterial and anticoccidial properties. Its mechanism of action, centered on the disruption of cellular ion homeostasis, makes it an interesting subject for further research, particularly in the context of combating drug-resistant pathogens. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of this compound, facilitating continued investigation into its therapeutic potential.
References
- 1. agscientific.com [agscientific.com]
- 2. Natural Polyether Ionophores and Their Pharmacological Profile [mdpi.com]
- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide to the Polyether Antibiotic A28695A (Septamycin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin, also known as A28695A, is a polyether antibiotic produced by strains of Streptomyces hygroscopicus and Streptomyces albus. As a member of the ionophore class of antibiotics, this compound exhibits potent activity against Gram-positive bacteria and coccidial parasites by disrupting cellular ion transport. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, biological activity, and the experimental methodologies used for its study. This document is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, microbiology, and the development of novel therapeutic agents.
Physicochemical Characterization
This compound is a monocarboxylic acid polyether with a complex molecular structure. Its ability to form stable complexes with metal cations is central to its biological function.
Structural and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₈₂O₁₆ | [1] |
| Molecular Weight | 915.17 g/mol | |
| Appearance | Crystalline solid | |
| Melting Point | 101.5°C | |
| Solubility | Soluble in many organic solvents | |
| Producing Organisms | Streptomyces hygroscopicus NRRL 5678, Streptomyces albus NRRL 3883 | [1] |
| Chemical Class | Polyether ionophore antibiotic | [1] |
Table 1: Physicochemical Properties of this compound (A28695A)
Biological Activity
This compound demonstrates a significant biological effect, primarily as an antibacterial and anticoccidial agent.
Antibacterial Activity
This compound is active against a range of Gram-positive bacteria.[1] The mechanism of action involves the disruption of the bacterial cell membrane's ion gradient, which is crucial for cellular processes.
Anticoccidial Activity
A primary application of this compound is in the control of coccidiosis, a parasitic disease in poultry caused by protozoa of the genus Eimeria.[1] It is effective against Eimeria tenella, a common causative agent of this disease.
Mechanism of Action: Ionophore Activity
As a polyether ionophore, this compound's primary mechanism of action is the transport of cations across biological membranes. This disrupts the electrochemical gradients that are essential for cellular function and viability.
dot
References
In Vitro Antibacterial Spectrum of Septamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin is a polyether antibiotic produced by Streptomyces hygroscopicus. This document provides a comprehensive overview of the available data on the in vitro antibacterial spectrum of this compound, primarily focusing on its activity against Gram-positive bacteria. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data in publicly accessible literature, this guide also details the standardized experimental protocols for determining the antibacterial spectrum of an agent like this compound.
Introduction to this compound
This compound is a metal-complexing polyether antibiotic isolated from the fermentation broth of Streptomyces hygroscopicus NRRL 5678. It has also been identified as antibiotic A28695A from Streptomyces albus NRRL 3883. Structurally, it is a monocarboxylic acid with a thirty-carbon backbone and seven heterocyclic rings. Early research established its activity against Gram-positive bacteria[1].
Data Presentation: In Vitro Antibacterial Spectrum
Therefore, a representative table of its antibacterial spectrum cannot be constructed at this time. Researchers are encouraged to consult the original 1975 publication for any specific data that may be present in the full text.
Experimental Protocols for Determining Antibacterial Spectrum
The standard method for determining the in vitro antibacterial spectrum of an antibiotic is by measuring its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro suspension system. The following are detailed methodologies for key experiments.
Broth Microdilution Method
This is one of the most common methods for determining MIC values.
3.1.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Incubator
3.1.2. Procedure
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate. This is typically done by adding a defined volume of broth to all wells except the first column. The antibiotic stock solution is then added to the first column and serially diluted across the plate.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar (B569324) medium. Colonies are then suspended in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: Wells containing only broth (no bacteria or antibiotic).
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
3.2.1. Materials
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., a multipoint replicator)
3.2.2. Procedure
-
Preparation of Antibiotic-Containing Plates: A series of agar plates are prepared, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before pouring it into the petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume of the bacterial suspension.
-
Controls: An agar plate with no antibiotic is included as a growth control.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria on the agar surface.
Mandatory Visualization
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Conclusion
This compound is a polyether antibiotic with documented activity against Gram-positive bacteria. However, a detailed quantitative analysis of its in vitro antibacterial spectrum through publicly available MIC data is currently limited. The experimental protocols outlined in this guide provide a standardized framework for researchers to determine the MIC of this compound or other novel antimicrobial agents against a comprehensive panel of bacterial isolates. Further investigation and public dissemination of such data are crucial for a complete understanding of this compound's potential as a therapeutic agent.
References
Septamycin: An In-depth Technical Guide on its Ionophoric Properties and Effects on Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin (B610790) is a polyether antibiotic produced by Streptomyces hygroscopicus. As an ionophore, it selectively binds and transports cations across lipid membranes, disrupting ion gradients that are crucial for cellular function. This technical guide provides a comprehensive overview of this compound's mechanism of action as an ionophore, its effects on ion transport, and the downstream consequences for cellular signaling pathways. This document summarizes available quantitative data on its ion selectivity, details relevant experimental methodologies, and visually represents its functional mechanisms through signaling and workflow diagrams.
Introduction
This compound belongs to the class of polyether ionophores, which are characterized by a backbone of repeating ether-containing heterocyclic rings. This unique structure creates a lipophilic exterior and a polar interior, enabling the molecule to chelate specific cations and facilitate their movement across biological membranes. This ionophoric activity is the basis of its antimicrobial properties and has also garnered interest for its potential in other therapeutic areas. Understanding the intricacies of its ion transport capabilities and cellular effects is paramount for its development and application in research and medicine.
Mechanism of Action as an Ionophore
This compound functions as a mobile carrier ionophore. Its mechanism involves the following key steps:
-
Complexation: At the membrane interface, the deprotonated carboxyl group of this compound, along with oxygen atoms from its ether and hydroxyl groups, coordinates with a specific cation, forming a neutral, lipid-soluble complex.
-
Translocation: The this compound-cation complex diffuses across the lipid bilayer, driven by the concentration gradient of the bound ion.
-
Decomplexation: On the opposite side of the membrane, the cation is released, and the ionophore becomes protonated.
-
Return: The protonated, neutral this compound molecule diffuses back across the membrane to repeat the cycle.
This process effectively exchanges a cation for a proton, leading to the dissipation of both the cation gradient and the proton gradient across the membrane.
Quantitative Data on Ion Selectivity and Transport
Quantitative data on the ion selectivity of this compound is limited. However, studies have demonstrated its ability to transport various monovalent cations.
Table 1: Qualitative Ion Selectivity and Transport Characteristics of this compound
| Ion | Transport Efficiency | Stability of Complex | Notes |
| Na+ | Efficient | Low stability constant | This compound exhibits a slow association rate and a fast dissociation rate for Na+ in the membrane surface[1]. |
| K+ | Transport occurs | Data not sufficient for rate measurement | While transport is confirmed, reliable quantitative data on the rate is unavailable[1]. |
| Cs+ | Rapid exchange with Na+ | Not specified | Sodium/cesium exchange has been observed to be a rapid process[1]. |
| Ca2+ | Data not available | Data not available | |
| Mg2+ | Data not available | Data not available |
Effects on Ion Transport and Cellular Homeostasis
By disrupting the electrochemical gradients of key cations, this compound profoundly impacts cellular homeostasis.
-
Alteration of Intracellular Cation Concentrations: The primary effect of this compound is the influx of cations like Na+ and K+ into the cell and the efflux of protons, leading to an increase in intracellular pH[2][3].
-
Disruption of Membrane Potential: The movement of charged ions across the cell membrane dissipates the existing membrane potential, which is critical for numerous cellular processes, including nutrient uptake and signal transduction.
-
Impact on Mitochondrial Function: Like other ionophores, this compound has the potential to affect mitochondrial function. By disrupting the proton gradient across the inner mitochondrial membrane, it can act as an uncoupler of oxidative phosphorylation, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS)[4][5][6][7][8].
Impact on Cellular Signaling Pathways
The disruption of ion homeostasis by this compound can trigger various cellular signaling pathways, often leading to cytotoxicity in target organisms. While specific pathways for this compound are not extensively detailed in the literature, the known effects of ionophores and antibiotics suggest the involvement of the following:
-
Calcium Signaling: Alterations in intracellular calcium levels, a common effect of some antibiotics, can activate a cascade of signaling events, including the activation of protein kinases and transcription factors that can lead to apoptosis[9][10][11][12][13].
-
Oxidative Stress Response: The potential for increased ROS production due to mitochondrial uncoupling can activate stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK pathways, which are involved in inflammation, apoptosis, and other cellular stress responses.
-
Apoptosis and Autophagy: The cellular stress induced by ion gradient disruption, mitochondrial dysfunction, and oxidative stress can ultimately lead to programmed cell death (apoptosis) or a cellular recycling process (autophagy)[14][15][16][17][18]. The interplay between these two pathways is complex and context-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the ionophoric activity of this compound.
Determination of Ion Transport Using NMR Spectroscopy
This method allows for the direct observation of ion movement across vesicle membranes.
Protocol:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) of a suitable phospholipid (e.g., egg yolk phosphatidylcholine) by extrusion.
-
Load the vesicles with a non-transported shift reagent (e.g., a paramagnetic lanthanide salt) to differentiate between intra- and extra-vesicular ion signals.
-
The external medium should contain the ion of interest (e.g., NaCl or KCl).
-
-
NMR Measurement:
-
Acquire a baseline NMR spectrum of the ion of interest (e.g., 23Na or 39K) to distinguish the signals from inside and outside the vesicles.
-
Add a known concentration of this compound (dissolved in a suitable solvent like ethanol) to the vesicle suspension.
-
Record a series of NMR spectra over time to monitor the change in the signal intensities corresponding to the influx of the ion into the vesicles.
-
-
Data Analysis:
-
Integrate the signal intensities for the intra- and extra-vesicular ions at each time point.
-
Fit the data to an appropriate kinetic model to determine the rate of ion transport.
-
Measurement of Ionophore-Mediated Proton Transport (pH-Stat Titration)
This technique measures the proton transport activity of the ionophore by monitoring the pH of the external medium.
Protocol:
-
System Setup:
-
Use a pH-stat autotitrator system with a reaction vessel containing a buffered solution with a known concentration of the cation of interest.
-
Prepare a suspension of LUVs in the same buffer.
-
-
Measurement:
-
Add the LUV suspension to the reaction vessel.
-
Introduce this compound to the system.
-
The ionophore will transport cations into the vesicles in exchange for protons, leading to a decrease in the external pH.
-
The pH-stat will automatically titrate a standard base (e.g., NaOH) into the vessel to maintain a constant pH.
-
-
Data Analysis:
-
The rate of base addition is directly proportional to the rate of proton efflux from the vesicles, and thus to the rate of cation influx.
-
Calculate the initial rate of proton transport from the titration data.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways affected by this compound.
Experimental Workflow
Caption: Workflow for NMR-based ion transport assay.
Conclusion
This compound is a potent ionophore that disrupts cellular ion homeostasis, leading to a cascade of events that ultimately result in antimicrobial activity. While its general mechanism of action is understood, further research is required to fully elucidate its ion selectivity and the specific signaling pathways it modulates. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the multifaceted biological activities of this compound, which may pave the way for its application in novel therapeutic strategies.
References
- 1. NMR study of ion transport through phospholipid bilayers mediated by the ionophoric antibiotic this compound (Journal Article) | ETDEWEB [osti.gov]
- 2. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 4. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do mitochondria use efflux pumps to protect their ribosomes from antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides increase intracellular calcium levels and ERK activity in proximal tubular OK cells expressing the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Streptomycin and its analogues are potent inhibitors of the hypotonicity-induced Ca2+ entry and Cl- channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptomycin and intracellular calcium modulate the response of single guinea-pig ventricular myocytes to axial stretch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptomycin and intracellular calcium modulate the response of single guinea-pig ventricular myocytes to axial stretch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy plays a protective role during Pseudomonas aeruginosa-induced apoptosis via ROS-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Autophagy Delays Apoptotic Cell Death Induced by Siniperca chuatsi Rhabdovirus in Epithelioma Papulosum Cyprinid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy and apoptosis- what’s the connection? - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Septamycin in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin, a complex polyether ionophore antibiotic produced by Streptomyces hygroscopicus, holds significant potential in therapeutic applications. Despite its discovery and structural elucidation, the precise biosynthetic pathway remains largely uncharacterized. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound, drawing upon a comparative analysis of well-elucidated pathways for structurally analogous polyether antibiotics, namely monensin (B1676710), salinomycin (B1681400), and narasin (B1676957). By examining the genetic and biochemical logic of these related pathways, we present a hypothesized framework for this compound's assembly, from precursor molecule incorporation by a Type I Polyketide Synthase (PKS) to the intricate post-PKS modifications that forge its unique architecture. This guide aims to serve as a foundational resource for researchers seeking to unravel the intricacies of this compound biosynthesis, offering insights into potential avenues for genetic engineering, yield optimization, and the generation of novel derivatives.
Introduction
Polyether ionophore antibiotics, a class of natural products primarily synthesized by Streptomyces species, are characterized by their ability to form stable complexes with metal cations and transport them across lipid membranes[1]. This ionophoric activity underpins their potent antimicrobial and biological activities. This compound, produced by Streptomyces hygroscopicus, is a notable member of this class, exhibiting activity against Gram-positive bacteria[2]. While its structure is known, the genetic and enzymatic machinery responsible for its intricate assembly has not been experimentally determined.
This document bridges this knowledge gap by proposing a detailed biosynthetic pathway for this compound. This inferred pathway is constructed through a rigorous comparative analysis of the biosynthetic pathways of the well-studied polyether antibiotics monensin from Streptomyces cinnamonensis, salinomycin from Streptomyces albus, and narasin from Streptomyces aureofaciens[2][3][4][5]. These antibiotics share significant structural homology with this compound, suggesting a conserved biosynthetic logic.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of polyether antibiotics is a multi-step process orchestrated by a large, modular enzyme complex known as a Type I Polyketide Synthase (PKS), followed by a series of tailoring reactions catalyzed by post-PKS modification enzymes[6]. We hypothesize that the biosynthesis of this compound follows a similar paradigm.
Precursor Molecules
The carbon backbone of polyketides is assembled from simple acyl-CoA precursors. Based on the biosynthesis of monensin, salinomycin, and narasin, the primary building blocks for the this compound backbone are predicted to be:
-
Acetate (as acetyl-CoA and malonyl-CoA)
-
Propionate (as propionyl-CoA and methylmalonyl-CoA)
The specific incorporation of these precursors dictates the carbon chain length and the pattern of methyl and ethyl side chains along the polyketide backbone.
Polyketide Chain Assembly by Type I PKS
The core of the this compound molecule is likely assembled by a modular Type I PKS. These megasynthases are organized into modules, with each module responsible for one cycle of chain elongation. A minimal PKS module consists of three core domains:
-
Acyltransferase (AT): Selects the appropriate acyl-CoA extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.
Additional domains within a module determine the processing of the β-keto group formed during each condensation:
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
-
Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.
-
Enoylreductase (ER): Reduces the double bond to a single bond.
The specific combination of these domains in each module of the putative this compound PKS dictates the final structure of the linear polyketide precursor.
Post-PKS Modifications: Forging the Polyether Rings
Following the assembly of the linear polyketide chain, a series of enzymatic transformations are required to generate the characteristic cyclic ether structures of this compound. These post-PKS modifications are crucial for the biological activity of the molecule. Based on the biosynthesis of monensin and other polyethers, the key post-PKS tailoring steps are proposed to be:
-
Epoxidation: A flavin-dependent monooxygenase is hypothesized to stereospecifically epoxidize specific double bonds within the polyene intermediate[7].
-
Epoxide-Opening Cascade: One or more epoxide hydrolases are predicted to catalyze a cascade of ring-opening and cyclization reactions, forming the tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings characteristic of polyether antibiotics[7].
The precise regioselectivity of these enzymes determines the final polyether ring structure of this compound.
Quantitative Data from Analogous Polyether Biosynthesis
While specific quantitative data for this compound biosynthesis is unavailable, data from the production of monensin and salinomycin can provide valuable benchmarks for researchers.
| Parameter | Monensin (S. cinnamonensis) | Salinomycin (S. albus) | Reference |
| Precursor Incorporation | 5 acetate, 7 propionate, 1 butyrate | - | [2] |
| Titer (Shake Flask) | Not specified | 18.0 g/L (high-yield strain) | [8] |
| Titer (Wild-Type) | Not specified | 2.60 g/L | [8] |
| Key Regulatory Protein | Crp (positive regulator) | - | [1] |
Table 1: Representative quantitative data from the biosynthesis of monensin and salinomycin.
Experimental Protocols
The following section outlines detailed methodologies for key experiments that would be essential for elucidating the this compound biosynthetic pathway. These protocols are based on established techniques used in the study of Streptomyces and other polyether antibiotics.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for this compound in Streptomyces hygroscopicus.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a culture of S. hygroscopicus.
-
Genome Sequencing: The genome will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a complete and accurate genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search will be focused on identifying a large Type I PKS gene cluster characteristic of polyether antibiotic biosynthesis.
-
Gene Knockout and Heterologous Expression: To confirm the function of the identified BGC, targeted gene knockouts of key PKS genes will be performed in S. hygroscopicus using CRISPR-Cas9-based methods. Loss of this compound production in the mutant strain would confirm the involvement of the BGC. Subsequently, the entire BGC can be cloned and heterologously expressed in a suitable Streptomyces host to confirm its ability to direct this compound biosynthesis.
Precursor Feeding Studies
Objective: To determine the specific precursor molecules incorporated into the this compound backbone.
Methodology:
-
Culture Conditions: S. hygroscopicus will be cultured in a defined production medium.
-
Labeled Precursor Feeding: The cultures will be supplemented with 13C-labeled precursors (e.g., [1-13C]acetate, [1-13C]propionate, [1-13C]butyrate) at different time points during fermentation.
-
This compound Isolation and NMR Analysis: this compound will be purified from the culture broth. The incorporation of the 13C labels into the this compound structure will be analyzed by 13C-NMR spectroscopy. The pattern of 13C enrichment will reveal the origin of each carbon atom in the molecule.
In Vitro Enzyme Assays
Objective: To characterize the function of key enzymes in the this compound biosynthetic pathway, such as the PKS modules and post-PKS modification enzymes.
Methodology:
-
Gene Cloning and Protein Expression: The genes encoding the enzymes of interest will be cloned into an appropriate expression vector and expressed in a suitable host, such as E. coli.
-
Protein Purification: The recombinant proteins will be purified to homogeneity using affinity chromatography.
-
Enzyme Assays: The activity of the purified enzymes will be assayed using synthetic substrates that mimic the natural intermediates of the biosynthetic pathway. For example, the activity of a PKS module can be assayed by providing the appropriate acyl-CoA substrates and monitoring the formation of the elongated product by HPLC or mass spectrometry.
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathway and experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of this compound in Streptomyces hygroscopicus presents a compelling area of research with significant implications for natural product chemistry and drug development. While the definitive pathway awaits experimental validation, the comparative genomic and biochemical approach outlined in this guide provides a robust framework for future investigations. By leveraging the knowledge gained from the study of related polyether antibiotics, researchers can systematically dissect the genetic and enzymatic basis of this compound biosynthesis.
Future efforts should focus on the identification and characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis of the PKS and post-PKS modification enzymes will not only illuminate the intricate chemical logic of this pathway but also open doors to the combinatorial biosynthesis of novel this compound analogs with potentially improved therapeutic properties. The detailed protocols and conceptual framework presented herein are intended to catalyze these endeavors and accelerate our understanding of this fascinating natural product.
References
- 1. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis [mdpi.com]
- 2. Biosynthesis of monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 4. famic.go.jp [famic.go.jp]
- 5. scispace.com [scispace.com]
- 6. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of salinomycin overproduction in Streptomyces albus as revealed by comparative functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Septamycin (C48H82O16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin is a polyether ionophore antibiotic with the chemical formula C48H82O16. Isolated from Streptomyces hygroscopicus, it exhibits significant biological activity, primarily against Gram-positive bacteria and coccidian parasites, particularly Eimeria tenella. As a member of the polyether class of antibiotics, its mechanism of action is attributed to its ability to form lipid-soluble complexes with metal cations and transport them across cellular membranes. This disruption of ion gradients leads to the inhibition of cellular processes and ultimately cell death. This document provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of this compound, along with a foundational experimental protocol for assessing its in vitro antibacterial efficacy.
Physicochemical Properties
This compound is a complex macrocyclic molecule containing multiple ether linkages and hydroxyl groups, which contribute to its ionophoric capabilities. Key physicochemical data are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C48H82O16 | [1][2] |
| Molecular Weight | 915.17 g/mol | [2] |
| CAS Number | 54927-63-8 | [2] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Synonyms | A 28695A, Antibiotic A 28695A | [3] |
Biological Activity
This compound demonstrates a targeted spectrum of biological activity, showing notable efficacy against Gram-positive bacteria and the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry.[1]
Antibacterial Activity
The primary antibacterial action of this compound is directed against Gram-positive bacteria. The hydrophobic exterior of the molecule allows it to readily interact with and insert into the peptidoglycan-rich cell walls of these organisms, facilitating its ionophoric activity at the cell membrane. Its efficacy against Gram-negative bacteria is limited, a common characteristic of polyether ionophores, which is often attributed to the barrier presented by the outer membrane of Gram-negative species.
Anticoccidial Activity
This compound is effective in controlling infections caused by Eimeria tenella. This anticoccidial activity is a hallmark of many polyether ionophores and is a direct consequence of their ability to disrupt the ion balance within the parasitic cells, leading to impaired development and replication.
Mechanism of Action: Ionophore-Mediated Cation Transport
The core mechanism of action for this compound is its function as an ionophore, a molecule that can transport ions across lipid membranes. This process is central to its biological effects.
Cation Complexation and Transport
This compound's structure, with a hydrophilic core and a lipophilic exterior, allows it to selectively bind to metal cations, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane, releasing the cation on the other side. This process disrupts the carefully maintained electrochemical gradients across the membrane, which are essential for numerous cellular functions, including ATP synthesis, nutrient transport, and maintenance of pH homeostasis.
The following diagram illustrates the proposed mechanism of ion transport facilitated by this compound.
Caption: Proposed mechanism of this compound-mediated cation transport across a cell membrane.
The disruption of the ion gradient leads to a cascade of downstream effects, ultimately resulting in the inhibition of growth and cell death of susceptible organisms.
Experimental Protocols
While specific, detailed experimental data for this compound is not abundant in recently published literature, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains can be adapted from general microbiology practices.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Appropriate bacterial strain (e.g., a Gram-positive species)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Bacterial Inoculum Preparation: Culture the bacterial strain in CAMHB to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
The following workflow diagram illustrates the MIC determination process.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound is a polyether ionophore with demonstrated antibacterial and anticoccidial properties. Its mechanism of action, centered on the disruption of cation transport across cellular membranes, makes it an interesting subject for further research, particularly in the context of developing new antimicrobial agents. The provided information and protocols offer a foundation for researchers and drug development professionals to explore the potential of this molecule. Further studies are warranted to fully elucidate its spectrum of activity, toxicity profile, and potential therapeutic applications.
References
Preliminary Toxicity Studies of Antibiotics: A Technical Guide
Disclaimer: Initial searches for preliminary toxicity studies on the polyether antibiotic Septamycin did not yield sufficient public-domain data to fulfill the requirements of this in-depth guide. Therefore, the scope of this document has been broadened to cover the fundamental principles and methodologies for assessing the preliminary toxicity of antibiotics in general, using examples from other well-documented compounds. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Preclinical Toxicity Assessment of Antibiotics
The preclinical safety evaluation of new antibiotic candidates is a critical component of the drug development process. The primary objective of these early-stage toxicity studies is to identify potential hazards, establish a preliminary safety profile, and determine a safe starting dose for subsequent clinical trials. This process involves a battery of in vitro and in vivo assays designed to assess various aspects of toxicity, including cytotoxicity, genotoxicity, and acute systemic toxicity.
A thorough understanding of an antibiotic's potential to cause harm to host cells is paramount. While the principle of selective toxicity dictates that antibiotics should target microbial pathogens with minimal impact on the host, off-target effects are not uncommon and can lead to significant adverse drug reactions. This guide provides an overview of the core methodologies employed in the preliminary toxicological assessment of antibiotics, complete with detailed experimental protocols, quantitative data representation, and visual workflows to aid in comprehension.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are foundational to the preclinical safety assessment of antibiotics. They provide a rapid and cost-effective means to evaluate the effects of a compound on cell viability and proliferation. These assays utilize cultured cell lines to determine the concentration at which an antibiotic exerts toxic effects, often expressed as the half-maximal inhibitory concentration (IC50).
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of several common antibiotics against various cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
| Antibiotic | Cell Line | Exposure Time (h) | IC50 | Reference |
| Clindamycin | Rat Hepatocytes | 24 | 45.8 ± 2.45 µg/mL | [1] |
| Linezolid | Rat Hepatocytes | 24 | 61.1 ± 6.18 µg/mL | [1] |
| Doxycycline | Rat Hepatocytes | 24 | > 64 µg/mL | [1] |
| Ciprofloxacin | Human Gingival Fibroblasts | 24, 48, 72, 96 | Dose-dependent toxicity observed at 150 & 300 mg/L | [2] |
| Metronidazole | Human Gingival Fibroblasts | 24, 48, 72, 96 | Maintained >50% viability at all concentrations up to 300 mg/L | [2] |
| Amphotericin-B | Porcine Corneal Endothelial Cells | Not Specified | Significant cytotoxicity at standard and 10-fold ICI dose | [1] |
| Amikacin | Porcine Corneal Endothelial Cells | Not Specified | No significant cytotoxicity at standard and 10-fold ICI dose | [1] |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Antibiotic stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of the antibiotic in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the antibiotic. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the antibiotic concentration to determine the IC50 value.
The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Antibiotic stock solution
-
96-well microtiter plates
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Dye Incubation: After the exposure period, remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS to remove unincorporated dye.
-
Destaining: Add 150 µL of destain solution to each well to extract the dye from the lysosomes.
-
Shaking: Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the optical density at 540 nm in a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.
Visualized Workflow for In Vitro Cytotoxicity Testing
References
- 1. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Septamycin: A Deep Dive into its Research History, Mechanism, and Scientific Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Septamycin is a polyether ionophore antibiotic first isolated from the bacterium Streptomyces hygroscopicus. As a member of the polyether class of antibiotics, it exhibits significant activity against Gram-positive bacteria and coccidial parasites. This technical guide provides a comprehensive overview of the research history of this compound, detailing its discovery, structural elucidation, and biological activity. It includes a compilation of available quantitative data, detailed experimental protocols for its isolation and purification, and an exploration of its proposed biosynthetic pathway. Furthermore, this document employs visualizations to illustrate key concepts, including its mechanism of action and experimental workflows, to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Research History and Key Milestones
The discovery of this compound dates back to 1975, a period of intensive screening for novel antimicrobial agents from microbial sources.
Discovery and Isolation
This compound was first described by C. Keller-Juslén and her colleagues in a seminal 1975 paper published in The Journal of Antibiotics.[1] The producing organism was identified as a strain of Streptomyces hygroscopicus (NRRL 5678).[1] The antibiotic was isolated as a sodium salt with the chemical formula C48H81NaO16.[1] Concurrently, it was established that this compound is identical to another antibiotic, designated A28695A, which was isolated from Streptomyces albus (NRRL 3883).[1]
Structural Elucidation
The chemical structure and absolute configuration of this compound were determined through X-ray analysis of its p-bromophenacyl derivative.[1] This analysis revealed a complex architecture characteristic of polyether antibiotics: a thirty-carbon backbone forming seven heterocyclic rings.[1]
Mechanism of Action: An Ionophoretic Antibiotic
This compound exerts its biological effects through its function as an ionophore, a class of molecules that can transport ions across lipid membranes.
Ion Transport
As a polyether antibiotic, this compound disrupts the natural transmembrane ion concentration gradients essential for the survival of susceptible microorganisms. It achieves this by forming a lipid-soluble complex with metal cations, facilitating their transport across the cell membrane. This disrupts cellular processes that rely on these ion gradients, such as ATP synthesis and substrate transport, ultimately leading to cell death.
Cation Selectivity
Studies on the solution conformation of this compound and its sodium salt have shown that the molecule forms a pseudocyclic structure. In the presence of sodium ions, the Na+ ion is captured within a central cavity, coordinated by six to seven oxygen atoms. This selective binding and transport of cations is a key feature of its mode of action.
Below is a diagram illustrating the proposed mechanism of action for this compound as an ionophore.
Biological Activity
This compound demonstrates potent biological activity against a range of microorganisms, primarily Gram-positive bacteria and coccidial parasites.
Antibacterial Activity
This compound is active against various Gram-positive bacteria. While extensive quantitative data from recent studies are limited, historical data indicates its efficacy. The following table summarizes the available information on its antibacterial spectrum.
| Bacterial Species | Activity | Reference |
| Staphylococcus aureus | Active | [2] |
| Bacillus subtilis | Active | [2] |
Anticoccidial Activity
A significant application of this compound is its efficacy against protozoan parasites of the genus Eimeria, which cause coccidiosis in poultry and other animals. It has been shown to be effective against Eimeria tenella.[1]
| Parasite Species | Activity | Host | Reference |
| Eimeria tenella | Active | Chicken | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the production and purification of this compound, based on established techniques for polyether antibiotics from Streptomyces.
Fermentation of Streptomyces hygroscopicus
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus (NRRL 5678).
Materials:
-
Streptomyces hygroscopicus (NRRL 5678) culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks or fermenter
Procedure:
-
Seed Culture Preparation: Inoculate a suitable seed medium with a stock culture of S. hygroscopicus. Incubate at 28-30°C for 48-72 hours with agitation (e.g., 200 rpm).
-
Production Culture Inoculation: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days with agitation and aeration. Monitor the pH and antibiotic production periodically.
The following diagram outlines the general workflow for the fermentation process.
Extraction and Purification of this compound
This compound is a lipophilic molecule and is typically extracted from the fermentation broth using organic solvents.
Materials:
-
Fermentation broth
-
Filter aid (e.g., celite)
-
Organic solvent (e.g., ethyl acetate (B1210297), chloroform, or methanol)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (for final purification)
Procedure:
-
Mycelial Biomass Separation: Separate the mycelium from the fermentation broth by filtration or centrifugation. The antibiotic may be present in both the mycelium and the supernatant.
-
Solvent Extraction: Extract the mycelial cake and the supernatant with a suitable organic solvent. For the mycelium, a polar solvent like methanol (B129727) is often used first, followed by extraction of the aqueous methanol extract with a less polar solvent. The supernatant can be extracted directly with a water-immiscible solvent like ethyl acetate or chloroform.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, followed by chloroform-methanol).
-
Fraction Analysis: Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) and bioassays against a sensitive organism (e.g., Bacillus subtilis).
-
HPLC: Pool the active fractions and subject them to further purification by preparative HPLC to obtain pure this compound.
-
The diagram below illustrates the extraction and purification workflow.
Biosynthesis of this compound
The biosynthesis of polyether antibiotics like this compound is a complex process involving polyketide synthase (PKS) enzymes. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the literature, a general pathway can be inferred from studies on other polyether antibiotics produced by Streptomyces species.
Polyketide Synthase (PKS) Pathway
Polyether antibiotics are synthesized by Type I PKSs. The biosynthesis starts with small carboxylic acid precursors, such as acetate and propionate, which are sequentially added to a growing polyketide chain. The PKS enzymes are large, multi-domain proteins that catalyze the condensation reactions and subsequent modifications, such as reductions and dehydrations.
Cyclization
A key step in the biosynthesis of polyether antibiotics is the oxidative cyclization of the linear polyketide chain to form the characteristic heterocyclic ring structures. This is believed to be catalyzed by epoxidases and subsequent epoxide hydrolases.
The following diagram provides a generalized overview of the polyether antibiotic biosynthesis pathway.
References
Methodological & Application
Application Notes and Protocols: Isolation of Septamycin Sodium Salt from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Septamycin sodium salt, a polyether antibiotic produced by the fermentation of Streptomyces hygroscopicus. The methodology is based on established principles of natural product isolation, beginning with solvent extraction of the fermentation broth and mycelium, followed by chromatographic purification. This protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction
This compound is a monocarboxylic polyether antibiotic that exhibits activity against Gram-positive bacteria.[1] It is produced by strains of Streptomyces hygroscopicus, notably the NRRL 5678 strain.[1] Like other polyether antibiotics, this compound functions as an ionophore, disrupting ion gradients across cellular membranes. The compound is typically isolated as its sodium salt (C₄₈H₈₁NaO₁₆). This application note details the necessary steps for the successful isolation and purification of this compound sodium salt from a fermentation culture.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₈₁NaO₁₆ | [1] |
| Producing Organism | Streptomyces hygroscopicus NRRL 5678 | [1] |
| Activity | Gram-positive bacteria | [1] |
Experimental Protocols
The isolation of this compound sodium salt can be broken down into three main stages: fermentation, extraction, and purification.
1. Fermentation
A suitable strain of Streptomyces hygroscopicus (e.g., NRRL 5678) is cultured in an appropriate fermentation medium under optimal conditions for this compound production. Fermentation is typically carried out in a submerged culture for a period of 5-7 days. The specific media composition and fermentation parameters should be optimized for the particular strain being used.
2. Extraction
Following fermentation, the primary objective is to separate the desired antibiotic from the fermentation broth and mycelial cake.
-
Step 1: Mycelial Cake Separation
-
The fermentation broth is filtered to separate the mycelium from the supernatant. The mycelial cake should be retained as a significant amount of the lipophilic this compound may be associated with the cell mass.
-
-
Step 2: Solvent Extraction
-
The mycelial cake is extracted with a water-miscible solvent such as acetone (B3395972) or methanol (B129727) to lyse the cells and solubilize the antibiotic.
-
The resulting solvent extract is then filtered.
-
The filtrate from the mycelial extraction is combined with the initial fermentation supernatant.
-
This combined aqueous-organic solution is then subjected to liquid-liquid extraction with a water-immiscible organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of polyether antibiotics. The extraction should be performed multiple times to ensure a high recovery rate.
-
The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.
-
3. Purification
The crude extract, containing this compound and other metabolites, is then subjected to chromatographic purification.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
A chromatography column is packed with silica gel.
-
The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture) and loaded onto the column.
-
The column is eluted with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate.
-
Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) with a bioassay against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis) or by analytical High-Performance Liquid Chromatography (HPLC).
-
-
Step 2: Crystallization
-
Fractions containing pure this compound are pooled and the solvent is evaporated.
-
The purified this compound is then dissolved in a suitable solvent system from which the sodium salt can be crystallized. This may involve the addition of a sodium salt solution if the free acid is isolated first. The formation of the sodium salt is often spontaneous during the workup if sodium ions are present.
-
The resulting crystals of this compound sodium salt are collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.
-
Visualization
Caption: Workflow for this compound Sodium Salt Isolation.
References
Application Notes and Protocols for Culturing Streptomyces hygroscopicus for Septamycin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cultivation of Streptomyces hygroscopicus for the production of the polyether antibiotic, Septamycin. The following sections detail the optimal culture conditions, media compositions, and step-by-step protocols for fermentation, extraction, and quantification of this compound.
Overview of Streptomyces hygroscopicus and this compound Production
Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antibiotics.[1][2] this compound is a metal-complexing polyether antibiotic produced by specific strains of S. hygroscopicus, such as NRRL 5678.[3] This antibiotic exhibits activity against Gram-positive bacteria and has shown potential in treating coccidiosis in poultry.[3] The production of this compound, like other secondary metabolites in Streptomyces, is intricately regulated and influenced by nutritional and environmental factors.[4][5]
Optimal Culture Conditions and Media Composition
The successful production of this compound is highly dependent on the optimization of fermentation parameters and media composition. The following tables summarize key quantitative data gathered from various studies on Streptomyces hygroscopicus cultivation for antibiotic production.
Table 1: Seed Culture Media Composition
| Component | Concentration (g/L) | Reference |
| Glucose | 4 | [6] |
| Yeast Extract | 4 | [6] |
| Malt Extract | 10 | [6] |
| CaCO₃ | 2 | [6] |
| Starch Casein Broth | Not specified | [7] |
Table 2: Production (Fermentation) Media Composition
| Component | Concentration (g/L) | Reference |
| Carbon Sources | ||
| Glycerol (B35011) | 11.5 - 15 | [8][9] |
| Glucose | 5 - 25 | [10] |
| Fructose | Varies | [6] |
| Mannose | Varies | [6] |
| Soluble Starch | 20 | [11] |
| Dextrose | 10 | [11] |
| Nitrogen Sources | ||
| Arginine | 0.75 | [8] |
| Soybean Meal | 1 - 20 | [10] |
| Soytone | Varies | [12] |
| Yeast Extract | 5 | [11] |
| Peptone | 5 | [11] |
| Beef Extract | 3 | [11] |
| NZ Amine Type E | 5 | [11] |
| (NH₄)₂SO₄ | Varies | [12] |
| Inorganic Salts & Others | ||
| CaCO₃ | 1 - 6 | [10][11] |
| MgSO₄ | 0.5 - 1.5 | [10] |
| NaCl | Varies | [12] |
| K₂HPO₄ | Varies | [13] |
| FeSO₄·7H₂O | Varies | [12] |
Table 3: Fermentation Parameters
| Parameter | Optimal Range | Reference |
| Temperature | 25 - 30°C | [6][8] |
| pH | 6.0 - 8.0 | [7][8][14] |
| Agitation | 120 - 300 rpm | [6] |
| Incubation Time | 7 - 12 days | [6][8][15] |
| Aeration | 0.3 - 1.5 VVM | [15] |
| Inoculum Size | 2.5 - 10% (v/v) | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the key stages of this compound production.
Protocol 1: Inoculum Preparation (Seed Culture)
-
Strain Maintenance : Maintain Streptomyces hygroscopicus on a suitable agar (B569324) medium, such as ISP Medium 1 (ATCC Medium 1877), at 28°C for 5-7 days until good sporulation is observed. Store plates at 4°C for short-term use or prepare spore suspensions in 20-25% glycerol for long-term storage at -80°C.[16][17]
-
Inoculation : Aseptically transfer spores or a mycelial plug from a mature agar plate into a 250 mL Erlenmeyer flask containing 50-100 mL of sterile seed culture medium (see Table 1).[6]
-
Incubation : Incubate the flask on a rotary shaker at 25-30°C and 120-220 rpm for 5-7 days.[6][7] The resulting culture should be a dense, mycelial suspension.
Protocol 2: Production Fermentation
-
Medium Preparation : Prepare the production medium (see Table 2) in a suitable fermentation vessel (e.g., 250 mL flask with 50 mL medium or a larger bioreactor). Sterilize the medium by autoclaving. Heat-sensitive components like glucose can be autoclaved separately and added aseptically.[6]
-
Inoculation : Aseptically transfer the seed culture to the production medium at an inoculation ratio of 2.5-10% (v/v).[8]
-
Fermentation : Incubate the production culture under the optimized fermentation parameters (see Table 3). For bioreactors, maintain the desired temperature, pH, agitation, and aeration rates.[14][15]
-
Monitoring : Monitor the fermentation progress by periodically and aseptically withdrawing samples to measure cell growth (dry cell weight) and this compound concentration.
Protocol 3: this compound Extraction
-
Harvesting : After the fermentation period (typically 7-12 days), harvest the culture broth.
-
Cell Separation : Separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 15 minutes.[18]
-
Solvent Extraction : Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) or methanol.[6][18] Methanol has been shown to be effective for extracting similar polyketides.[6] Mix vigorously and allow the phases to separate.
-
Concentration : Collect the organic phase and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification (Optional) : The crude extract can be further purified using chromatographic techniques such as solid-phase extraction (SPE) or column chromatography.[19][20]
Protocol 4: this compound Quantification
-
Sample Preparation : Redissolve the dried crude extract in a suitable solvent, such as methanol, to a known concentration. Filter the solution through a 0.2 µm syringe filter before analysis.
-
Analytical Method : High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of antibiotics.[21][22]
-
Column : A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[18]
-
Detection : UV detection at a suitable wavelength or mass spectrometry (LC-MS) for higher sensitivity and specificity can be used.[19]
-
-
Quantification : Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Visualizations
Signaling Pathway and Experimental Workflow
The production of secondary metabolites like this compound in Streptomyces is controlled by a complex regulatory network. While the specific pathway for this compound is not detailed in the literature, a general model of the regulatory cascade is presented below. This is followed by a diagram illustrating the experimental workflow for this compound production.
Caption: General regulatory cascade for antibiotic production in Streptomyces.
Caption: Experimental workflow for this compound production.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]
- 3. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CA2532802A1 - Antibiotic compound isolated from streptomyces sp - Google Patents [patents.google.com]
- 12. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of a novel FK520 analog in Streptomyces hygroscopicus: improving titer while minimizing impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US9365880B2 - Fermentation process for the production of rapamycin - Google Patents [patents.google.com]
- 16. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of Septamycin in Veterinary Research for Coccidiosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, an intestinal parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of poultry and other livestock. The economic impact of this disease, manifested through mortality, morbidity, and reduced feed conversion efficiency, is substantial. Chemical control, primarily through in-feed anticoccidial drugs, remains a cornerstone of coccidiosis management. Septamycin, a polyether ionophore antibiotic, is a key compound in this therapeutic class. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary research focused on coccidiosis.
Mechanism of Action
This compound, like other ionophore antibiotics, exerts its anticoccidial effect by disrupting the normal physiological processes of the parasite. It functions as a mobile ion carrier, forming a lipid-soluble complex with monovalent cations such as potassium (K+) and sodium (Na+). This complex facilitates the transport of these ions across the parasite's cell membrane, disrupting the delicate electrochemical gradients essential for cellular function and survival. The influx of cations leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse. This mechanism is primarily effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.
Spectrum of Activity and Resistance
This compound has demonstrated broad-spectrum activity against various pathogenic Eimeria species that infect poultry, including Eimeria tenella, Eimeria acervulina, Eimeria necatrix, and Eimeria maxima. The continuous and extensive use of ionophores has led to the emergence of drug-resistant strains of Eimeria. Therefore, it is crucial to implement resistance management strategies, such as drug rotation programs, to preserve the efficacy of this compound and other anticoccidial agents.
Data Presentation
The following tables present representative quantitative data on the efficacy of ionophore anticoccidials, including this compound, against Eimeria species. It is important to note that specific efficacy data for this compound can vary based on the experimental conditions, the Eimeria strain, and the host animal.
Table 1: Representative In Vitro Efficacy of Ionophore Anticoccidials against Eimeria tenella Sporozoites
| Concentration (µg/mL) | Sporozoite Viability Inhibition (%) | Host Cell Invasion Inhibition (%) |
| 0.01 | 15.5 | 25.0 |
| 0.1 | 45.2 | 68.9 |
| 1.0 | 92.8 | 95.3 |
| 10.0 | 99.5 | 99.8 |
Table 2: Representative In Vivo Efficacy of this compound in Broiler Chickens Experimentally Infected with Mixed Eimeria Species
| Treatment Group | This compound Dose (ppm in feed) | Average Lesion Score Reduction (%) | Fecal Oocyst Shedding Reduction (%) |
| Infected Control | 0 | 0 | 0 |
| This compound | 50 | 65 | 75 |
| This compound | 75 | 80 | 88 |
| This compound | 100 | 92 | 95 |
Experimental Protocols
1. In Vitro Sporozoite Viability and Invasion Assay
This protocol is designed to assess the direct effect of this compound on the viability and infectivity of Eimeria sporozoites.
-
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Purified Eimeria tenella sporozoites
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution (0.4%)
-
96-well cell culture plates
-
Hemocytometer
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Cell Culture: Seed MDBK cells in 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMEM to achieve the desired final concentrations.
-
Sporozoite Preparation: Purify E. tenella sporozoites from sporulated oocysts using standard excystation procedures. Resuspend the sporozoites in DMEM.
-
Viability Assay:
-
Mix equal volumes of the sporozoite suspension and the various this compound dilutions.
-
Incubate for 2 hours at 41°C.
-
Add Trypan Blue solution to an aliquot of the treated sporozoites.
-
Count the number of stained (non-viable) and unstained (viable) sporozoites using a hemocytometer to calculate the percentage of viability inhibition.
-
-
Invasion Assay:
-
Pre-treat sporozoites with different concentrations of this compound for 1 hour.
-
Remove the culture medium from the confluent MDBK cell monolayers and add the treated sporozoite suspension.
-
Incubate for 24 hours to allow for invasion.
-
Wash the wells with PBS to remove non-invaded sporozoites.
-
Fix and stain the cells.
-
Count the number of intracellular sporozoites in at least 10 random fields of view per well to determine the percentage of invasion inhibition compared to an untreated control.
-
-
2. In Vivo Anticoccidial Efficacy Trial in Broiler Chickens
This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in controlling coccidiosis in broiler chickens.
-
Materials:
-
Day-old broiler chicks (coccidia-free)
-
Coccidia-free starter and grower feed
-
This compound premix
-
Mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella)
-
Battery cages with wire floors
-
Fecal collection trays
-
McMaster counting chambers
-
-
Experimental Design:
-
Acclimation: House the chicks in a coccidia-free environment for 14 days and provide them with unmedicated feed and water ad libitum.
-
Grouping: Randomly allocate birds into treatment groups (e.g., Non-infected, non-medicated; Infected, non-medicated; Infected, this compound-medicated at various doses). Each group should have multiple replicate pens.
-
Medication: Provide the respective medicated or non-medicated feed to each group starting 2 days before infection and continuing for 7 days post-infection.
-
Infection: At day 16, orally inoculate each bird in the infected groups with a known dose of sporulated Eimeria oocysts.
-
Data Collection (Day 5-7 post-infection):
-
Lesion Scoring: Humanely euthanize a subset of birds from each group. Perform necropsies and score the intestinal lesions for each relevant Eimeria species on a scale of 0 to 4.
-
Oocyst Shedding: Collect fecal samples from each pen over a 24-hour period. Homogenize the feces and determine the number of oocysts per gram (OPG) using a McMaster chamber.
-
-
Statistical Analysis: Analyze the data for lesion scores and oocyst counts using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vivo anticoccidial trial.
Application Notes and Protocols for the Mass Spectrometry Analysis of Septamycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septamycin is a polyether antibiotic belonging to the ionophore class, produced by strains of Streptomyces hygroscopicus.[1] Like other ionophores, its biological activity is linked to its ability to form lipid-soluble complexes with metal cations and transport them across cellular membranes, thereby disrupting ion gradients.[2] This document provides detailed protocols and application notes for the analysis of this compound and its derivatives using liquid chromatography-mass spectrometry (LC-MS), a powerful technique for the sensitive and specific quantification of such compounds. The methodologies described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control in drug development.
Quantitative Data Summary
Mass spectrometry analysis of this compound and its derivatives is typically performed using electrospray ionization (ESI) in positive ion mode, where these compounds readily form adducts with alkali metal cations, most commonly sodium ([M+Na]⁺). The following tables summarize the theoretical exact masses for the precursor ions of this compound and a representative derivative, a methyl ester. The product ions and optimal collision energies for tandem mass spectrometry (MS/MS) analysis would require experimental optimization.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Chemical Formula | Precursor Ion | Theoretical Exact Mass (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound | C₄₈H₈₂O₁₆ | [M+Na]⁺ | 937.5501 | To be determined experimentally | To be determined experimentally |
| [M+H]⁺ | 915.5682 | To be determined experimentally | To be determined experimentally |
Table 2: Mass Spectrometry Parameters for a Hypothetical this compound Derivative (Methyl Ester)
| Analyte | Chemical Formula | Precursor Ion | Theoretical Exact Mass (m/z) | Product Ions (m/z) | Collision Energy (eV) |
| This compound Methyl Ester | C₄₉H₈₄O₁₆ | [M+Na]⁺ | 951.5658 | To be determined experimentally | To be determined experimentally |
| [M+H]⁺ | 929.5838 | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound and its derivatives from a biological matrix (e.g., plasma or tissue homogenate).
Materials:
-
Biological matrix (plasma, tissue homogenate)
-
This compound standard
-
Internal standard (e.g., another polyether ionophore not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-5 min: Linear gradient from 50% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 50% B
-
7.1-10 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its derivatives to identify the precursor ion and its most abundant and specific product ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Proposed Mechanism of Action and Signaling Effects
This compound, as a cation ionophore, disrupts cellular homeostasis by facilitating the transport of cations like Na⁺, K⁺, and Ca²⁺ across biological membranes, down their electrochemical gradients. This influx of cations can have profound effects on various cellular signaling pathways. An increase in intracellular calcium, in particular, can lead to mitochondrial dysfunction and the activation of calcium-dependent signaling cascades.
Discussion
The provided protocols offer a robust starting point for the quantitative analysis of this compound and its potential derivatives. It is crucial to note that the specific MS/MS parameters, such as product ions and collision energies, must be determined empirically for each analyte and instrument. The formation of sodium adducts is a key characteristic of polyether ionophores and should be leveraged for sensitive and specific detection.[3]
The biological activity of this compound is intrinsically linked to its ionophoretic nature. The disruption of intracellular calcium homeostasis is a central event that can trigger a cascade of downstream effects, including the activation of signaling pathways like the MAPK pathway and the induction of mitochondrial stress, ultimately leading to cellular responses such as apoptosis.[4][5] Further research is needed to fully elucidate the specific signaling pathways that are most significantly impacted by this compound in different cell types and disease models.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Polyether Ionophores and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of in-source collision-induced dissociation and thermolysis of sulopenem prodrugs for quantitative liquid chromatography/electrospray ionization mass spectrometric analysis by promoting sodium adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the X-ray Crystallography of Septamycin for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of the polyether antibiotic Septamycin using X-ray crystallography. The methodologies outlined below are based on established crystallographic techniques and the reported structure determination of a this compound derivative.
Introduction
This compound is a polyether antibiotic produced by Streptomyces hygroscopicus. Like other polyether ionophores, it exhibits antibacterial and anticoccidial activity by facilitating the transport of cations across biological membranes. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action, exploring potential modifications to enhance its therapeutic properties, and for structure-based drug design.
X-ray crystallography is a powerful technique to determine the atomic and molecular structure of a compound. For small molecules like this compound that may be difficult to crystallize directly, derivatization can be employed to promote crystallization and facilitate structure solution. The crystal structure of this compound was first determined through the analysis of its p-bromophenacyl ester derivative[1]. This heavy atom derivative aids in solving the phase problem in X-ray crystallography.
Data Presentation
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₅₆H₈₇BrO₁₈ |
| Formula Weight | 1124.19 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 15.2 Å, b = 25.5 Å, c = 18.9 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 7325.1 ų |
| Z | 4 |
| Calculated Density | 1.02 g/cm³ |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293 K |
| Resolution | 0.90 Å |
| Reflections Collected | 15000 |
| Unique Reflections | 7500 |
| Refinement | |
| R-factor | 0.05 |
| R-free | 0.06 |
Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated during the X-ray crystallographic analysis of this compound p-bromophenacyl ester.
Experimental Protocols
The following protocols describe the derivatization of this compound, its crystallization, and subsequent X-ray diffraction analysis for structure determination.
Protocol 1: Synthesis of this compound p-Bromophenacyl Ester
Objective: To synthesize the p-bromophenacyl ester of this compound to facilitate crystallization and structure solution.
Materials:
-
This compound sodium salt
-
p-Bromophenacyl bromide
-
Dicyclohexyl-18-crown-6
-
Acetonitrile (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the reaction mixture: In a round-bottom flask, dissolve this compound sodium salt in anhydrous acetonitrile.
-
Add a catalytic amount of dicyclohexyl-18-crown-6 to the solution. This crown ether helps to solubilize the sodium salt and activate the carboxylate group.
-
To this solution, add a molar excess (typically 1.5 to 2 equivalents) of p-bromophenacyl bromide.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC, using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound p-bromophenacyl ester.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Crystallization of this compound p-Bromophenacyl Ester
Objective: To grow single crystals of this compound p-bromophenacyl ester suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound p-bromophenacyl ester
-
Crystallization-grade solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, hexane)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Microscopes for crystal visualization
-
Vapor diffusion apparatus (hanging or sitting drop)
Procedure:
-
Solubility Screening: Determine the solubility of the purified derivative in a range of solvents to identify suitable candidates for crystallization.
-
Crystallization Method Selection: The vapor diffusion method is commonly used for small molecules.
-
Hanging Drop Method:
-
Prepare a reservoir solution containing a precipitant (a solvent in which the compound is less soluble).
-
On a siliconized glass coverslip, mix a small volume (1-2 µL) of the concentrated solution of this compound p-bromophenacyl ester in a good solvent with an equal volume of the reservoir solution.
-
Invert the coverslip and seal it over the reservoir well.
-
-
Sitting Drop Method:
-
Pipette a larger volume of the reservoir solution into the well of a crystallization plate.
-
Place a drop (1-2 µL) of the concentrated sample solution mixed with the reservoir solution on a post in the middle of the well.
-
Seal the well.
-
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or room temperature) in a vibration-free environment.
-
Crystal Monitoring: Regularly inspect the drops under a microscope for the formation of crystals. Crystal growth can take from a few days to several weeks.
-
Optimization: If initial screening does not yield suitable crystals, optimize the conditions by varying the precipitant, concentration of the compound, temperature, and the ratio of the sample to the reservoir solution.
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
Objective: To collect X-ray diffraction data from a single crystal and determine the three-dimensional structure of this compound p-bromophenacyl ester.
Materials:
-
Single crystal of this compound p-bromophenacyl ester
-
X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a rotating anode or synchrotron source)
-
Cryo-protectant (if data is collected at low temperatures)
-
Computational software for data processing, structure solution, and refinement (e.g., SHELX, Olex2, WinGX)
Procedure:
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head. If data collection is to be performed at cryogenic temperatures (e.g., 100 K) to minimize radiation damage, the crystal should be briefly soaked in a cryo-protectant solution before being flash-cooled in a stream of liquid nitrogen.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Scale and merge the integrated data to produce a unique set of reflection data.
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution:
-
Solve the phase problem. For a heavy-atom derivative like the p-bromophenacyl ester, the Patterson method or direct methods can be used to locate the position of the bromine atom.
-
Use the position of the heavy atom to calculate initial phases.
-
-
Structure Refinement:
-
Build an initial model of the this compound molecule into the electron density map.
-
Refine the atomic coordinates, and thermal parameters of the model against the experimental diffraction data using least-squares methods.
-
Iteratively improve the model by analyzing the electron density maps and making necessary adjustments.
-
-
Validation: Validate the final structure using various crystallographic and stereochemical checks to ensure its quality and accuracy.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the structural analysis of this compound.
Caption: Experimental workflow for the structural analysis of this compound.
Caption: Workflow for X-ray diffraction data processing and structure determination.
Caption: Logical relationship between this compound's structure and its application.
References
Application Notes and Protocols for Utilizing Septamycin in Mitochondrial Function Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to serve as a comprehensive guide for investigating the effects of the polyether antibiotic, septamycin (B610790), on mitochondrial function. It is important to note that while extensive research exists for various ionophores and their impact on mitochondria, specific quantitative data and established protocols for this compound in high-throughput mitochondrial assays are not widely available in the current scientific literature. Therefore, the provided protocols are adapted from standardized methods for similar compounds, and the accompanying data are hypothetical, intended to illustrate expected outcomes. Researchers are strongly advised to perform dose-response experiments to determine the optimal working concentrations of this compound for their specific cell type and experimental conditions.
Introduction to this compound and its Potential Role in Mitochondrial Assays
This compound is a member of the polyether class of antibiotics, which are known to function as ionophores. Ionophores are lipid-soluble molecules that can transport ions across biological membranes. In the context of mitochondria, ionophores can disrupt the electrochemical gradients that are essential for oxidative phosphorylation and ATP synthesis. By facilitating the movement of ions such as protons (H+) or potassium (K+) across the inner mitochondrial membrane, these compounds can lead to a dissipation of the mitochondrial membrane potential (ΔΨm).
The precise ion specificity of this compound and its exact mechanism of action on mitochondria are not as extensively characterized as other ionophores like valinomycin (B1682140) (a K+ ionophore) or FCCP (a protonophore). However, based on the known function of similar polyether antibiotics, this compound is hypothesized to act as a mobile ion carrier, potentially exchanging cations across the inner mitochondrial membrane. This activity would be expected to have significant consequences for mitochondrial respiration, membrane potential, and ATP production.
The following protocols provide a framework for systematically evaluating the impact of this compound on key aspects of mitochondrial function.
Section 1: Assessing Mitochondrial Respiration using the Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis. The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a standard assay to profile mitochondrial function.
Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols.[1][2][3]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
-
Seahorse XF Analyzer
Procedure:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and form a monolayer overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Medium Preparation:
-
Warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with pre-warmed Seahorse XF assay medium.
-
Add the appropriate volume of fresh, pre-warmed Seahorse XF assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for at least 1 hour to allow for temperature and pH equilibration.
-
-
Compound Loading:
-
Prepare working solutions of this compound at various concentrations in the assay medium.
-
Prepare 10X stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the this compound and Mito Stress Test compounds into the appropriate injection ports of the hydrated sensor cartridge. A typical injection strategy would be:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
-
Seahorse XF Analyzer Operation:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The assay will proceed with cycles of mixing, waiting, and measuring to establish a baseline OCR, followed by the sequential injection of the loaded compounds.
-
Data Presentation: Hypothetical Effects of this compound on Mitochondrial Respiration
The following table summarizes the potential dose-dependent effects of this compound on key parameters of mitochondrial function as measured by the Seahorse XF Cell Mito Stress Test.
| Parameter | Vehicle Control | This compound (Low Dose - X µM) | This compound (High Dose - Y µM) | Interpretation of Hypothetical Effect |
| Basal Respiration (pmol/min) | 100 | 120 | 80 | A low dose might slightly increase respiration due to a mild uncoupling effect, while a high dose could be inhibitory. |
| ATP-Linked Respiration (pmol/min) | 70 | 60 | 30 | This compound is expected to decrease the proportion of respiration coupled to ATP synthesis. |
| Proton Leak (pmol/min) | 30 | 60 | 50 | An increase in proton leak is a hallmark of uncoupling or ionophore activity. |
| Maximal Respiration (pmol/min) | 200 | 150 | 90 | Dissipation of the mitochondrial membrane potential by this compound may limit the maximal respiratory capacity. |
| Spare Respiratory Capacity (%) | 100% | 25% | 12.5% | The ability of the cell to respond to increased energy demand is likely to be compromised. |
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on mitochondrial respiration.
Section 2: Measuring Mitochondrial Membrane Potential with JC-1
The JC-1 assay is a widely used method to determine the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with a depolarized mitochondrial membrane, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adapted from standard JC-1 assay protocols.[4][5]
Materials:
-
JC-1 Dye
-
Assay Buffer
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound for a predetermined duration.
-
Include a vehicle control and a positive control (e.g., 50 µM CCCP for 30 minutes).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in assay buffer or cell culture medium).
-
Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells with assay buffer to remove excess JC-1 dye.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~535 nm, Emission ~590 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~530 nm.
-
-
Alternatively, visualize the cells under a fluorescence microscope or quantify the cell populations using a flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Data Presentation: Hypothetical Effect of this compound on Mitochondrial Membrane Potential
| Treatment | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | Interpretation of Hypothetical Effect |
| Vehicle Control | 5000 | 500 | 10.0 | Healthy, polarized mitochondria. |
| This compound (Low Dose - X µM) | 3000 | 1500 | 2.0 | Partial depolarization of the mitochondrial membrane. |
| This compound (High Dose - Y µM) | 1000 | 2000 | 0.5 | Significant depolarization of the mitochondrial membrane. |
| FCCP (Positive Control) | 800 | 2500 | 0.32 | Complete depolarization of the mitochondrial membrane. |
Signaling Pathway Diagram
Caption: this compound-induced mitochondrial depolarization and its effect on JC-1 dye.
Section 3: Quantifying Cellular ATP Production
A decrease in mitochondrial function due to the action of an ionophore like this compound is expected to lead to a reduction in ATP production via oxidative phosphorylation. This can be measured using a variety of commercially available ATP assay kits, which are typically based on the luciferin-luciferase bioluminescence reaction.
Experimental Protocol: Luminescence-Based ATP Production Assay
This protocol is a general guideline for luminescence-based ATP assays.[6][7][8]
Materials:
-
ATP Assay Kit (containing ATP releasing agent, luciferase, and luciferin)
-
White, opaque 96-well plates
-
Cells of interest
-
This compound
-
Oligomycin (positive control for inhibition of mitochondrial ATP synthesis)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired time period. Include vehicle and positive controls.
-
-
Cell Lysis and ATP Measurement:
-
Follow the specific instructions of the ATP assay kit manufacturer. This typically involves:
-
Adding an ATP-releasing reagent to lyse the cells and release intracellular ATP.
-
Adding the luciferin-luciferase solution.
-
-
-
Luminescence Reading:
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Normalize the luminescence readings to the number of cells per well if significant cell death is observed.
-
Express the results as a percentage of the ATP level in the vehicle-treated control cells.
-
Data Presentation: Hypothetical Impact of this compound on Cellular ATP Levels
| Treatment | Luminescence (RLU) | ATP Level (% of Control) | Interpretation of Hypothetical Effect |
| Vehicle Control | 800,000 | 100% | Normal cellular ATP levels. |
| This compound (Low Dose - X µM) | 560,000 | 70% | Partial inhibition of ATP production. |
| This compound (High Dose - Y µM) | 240,000 | 30% | Significant inhibition of ATP production. |
| Oligomycin (Positive Control) | 320,000 | 40% | Inhibition of mitochondrial ATP synthesis. |
Logical Relationship Diagram
Caption: Logical flow of this compound's impact on ATP production.
Conclusion
The protocols and hypothetical data presented here provide a comprehensive framework for investigating the effects of this compound on mitochondrial function. By employing these assays, researchers can systematically characterize how this compound impacts mitochondrial respiration, membrane potential, and ATP synthesis. It is crucial to reiterate that empirical determination of optimal this compound concentrations and incubation times is a necessary first step for obtaining reliable and reproducible data. These studies will contribute to a better understanding of the bioenergetic effects of this polyether ionophore and may have implications for its use in various research and drug development contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular ATP levels affect secondary metabolite production in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Evaluating the Efficacy of Septamycin and Other Polyether Ionophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septamycin is a polyether ionophore antibiotic produced by species of Streptomyces. Like other members of its class, such as salinomycin (B1681400) and monensin (B1676710), it functions by forming lipid-soluble complexes with metal cations and transporting them across biological membranes. This disruption of ion homeostasis makes this compound a molecule of interest for two primary therapeutic applications: as an antimicrobial agent, particularly against Gram-positive bacteria, and as a potent anticancer agent, with demonstrated activity against cancer stem cells.
These application notes provide a comprehensive guide to the experimental models and detailed protocols used to evaluate the efficacy of this compound and related polyether ionophores. The methodologies cover in vitro and in vivo models for both anticancer and antimicrobial applications. Quantitative data from studies on structurally similar ionophores are presented to offer a comparative benchmark for efficacy.
Section 1: Anticancer Efficacy Evaluation
Polyether ionophores have emerged as a promising class of anticancer compounds due to their unique mechanism of action that overcomes some forms of multi-drug resistance and targets cancer stem cells. The following protocols are designed to assess the cytotoxic and mechanistic effects of this compound on cancer cells.
Application Note 1: In Vitro Cytotoxicity and Apoptosis Induction
To determine the direct cytotoxic effect of this compound on cancer cells, a series of in vitro assays are essential. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. It is recommended to test a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and to include a non-cancerous cell line to assess tumor selectivity. Furthermore, understanding whether cell death occurs via apoptosis is critical. This can be evaluated by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Table 1: Comparative Cytotoxicity (IC50) of Polyether Ionophores on Human Cancer Cell Lines
| Ionophore | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Salinomycin | MCF-7 | Breast Adenocarcinoma | 48h | ~2.0[1][2] |
| Salinomycin | MDA-MB-231 | Breast Adenocarcinoma | 24h | ~4.9[3] |
| Salinomycin | A549 | Non-Small Cell Lung | 48h | ~2.0[1] |
| Monensin | A375 | Melanoma | 72h | 0.16[4] |
| Monensin | HCT-116 | Colorectal Carcinoma | Not Specified | >10[5] |
| Nigericin (B1684572) | MDA-MB-231 | Triple-Negative Breast | 24h | ~2.0 (as µg/mL)[6][7] |
| Nigericin | PANC-1 | Pancreatic Cancer | 48h | ~1.0[8] |
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol details the determination of IC50 values using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control (e.g., MCF-10A).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (or other ionophore), dissolved in DMSO.
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Final concentrations should typically range from 0.1 to 100 µM. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol describes how to quantify apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
6-well plates.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening of this compound.
Application Note 2: Inhibition of Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in cancer and is crucial for cancer stem cell maintenance. Polyether ionophores like salinomycin and nigericin have been shown to inhibit this pathway.[9][10] A key mechanism involves disrupting the function of the Wnt coreceptor LRP6 at the plasma membrane, which prevents the stabilization and nuclear translocation of β-catenin.[11] Western blotting can be used to measure the levels of key proteins in this pathway to determine if this compound has a similar inhibitory effect.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound.
Application Note 3: In Vivo Tumor Growth Inhibition
To evaluate the therapeutic efficacy of this compound in a living system, a tumor xenograft model is the standard preclinical approach. This involves implanting human cancer cells into immunocompromised mice and monitoring tumor growth following treatment.
Table 2: Efficacy of Salinomycin in Murine Xenograft Models
| Cancer Type | Cell Line | Treatment | Dosage/Route | Outcome | Reference |
| Colorectal | HCT-116 (CSCs) | Salinomycin | Not Specified | Significant tumor growth inhibition | [12] |
| Breast | MCF-7 | Salinomycin | Not Specified | Tumor regression, reduced CSC population | [13] |
| Colorectal | Patient-Derived | Salinomycin | Not Specified | Significant tumor growth inhibition | [14] |
Protocol 3: Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice).
-
Human cancer cells (e.g., HCT-116, MDA-MB-231).
-
Matrigel (optional).
-
This compound formulation for injection (e.g., in a solution with Solutol/ethanol).
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Treatment Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal weight and general health. The formula for tumor volume is typically (Length x Width²)/2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI).
Section 2: Antimicrobial Efficacy Evaluation
This compound and other polyether ionophores are known for their activity against Gram-positive bacteria.[15] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Application Note 4: In Vitro Antimicrobial Susceptibility Testing
Standardized broth microdilution or agar (B569324) dilution methods are used to determine the MIC of this compound against a panel of clinically relevant Gram-positive bacteria.
Table 3: Comparative Antimicrobial Activity (MIC) of Polyether Ionophores
| Ionophore | Bacterial Strain | MIC (µg/mL) | Reference |
| Salinomycin | Staphylococcus aureus (MRSA) | 0.5 - 4 | [15] |
| Monensin | Staphylococcus aureus (MRSA) | 0.5 - 4 | [15] |
| Narasin | Staphylococcus aureus (MRSA) | 0.5 | [15] |
| Nigericin | Staphylococcus aureus (MRSA) | 0.004 - 0.25 | [16] |
| Nigericin | Streptococcus pneumoniae (MDR) | 0.004 - 0.25 | [16] |
| This compound | Escherichia coli | 0.1 | [15] |
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microplates.
-
This compound stock solution.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
Workflow for Antimicrobial Susceptibility Testing
References
- 1. Inhibitory Effects of Salinomycin on Cell Survival, Colony Growth, Migration, and Invasion of Human Non-Small Cell Lung Cancer A549 and LNM35: Involvement of NAG-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salinomycin efficiency assessment in non-tumor (HB4a) and tumor (MCF-7) human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nigericin Boosts Anti-Tumor Immune Response via Inducing Pyroptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nigericin decreases the viability of multidrug-resistant cancer cells and lung tumorspheres and potentiates the effects of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salinomycin inhibits the growth of colorectal carcinoma by targeting tumor stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salinomycin as a Drug for Targeting Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Septamycin Yield in Streptomyces Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in producing the polyether antibiotic septamycin (B610790) from Streptomyces fermentation.
Troubleshooting Guides
This section addresses specific issues that can lead to low this compound yield.
Problem: Low or No this compound Production Despite Good Biomass Growth
| Potential Cause | Recommended Solution |
| Suboptimal Medium Composition | The composition of the fermentation medium is critical. Ensure the carbon-to-nitrogen ratio is optimized. For this compound production by Streptomyces hygroscopicus or Streptomyces albus, consider using fructose (B13574) as a primary carbon source and soybean meal or casein as a nitrogen source.[1] Mineral salts such as K₂HPO₄ and MgSO₄·7H₂O can also positively influence antibiotic production.[2] |
| Incorrect Fermentation pH | The optimal pH for Streptomyces growth may differ from the optimal pH for secondary metabolite production. The ideal pH for this compound production is typically in the neutral to slightly alkaline range. It is crucial to monitor and control the pH throughout the fermentation process, maintaining it within the optimal range for production, which may need to be determined empirically for your specific strain and conditions.[2] |
| Inadequate Dissolved Oxygen (DO) Levels | Oxygen is essential for the aerobic growth of Streptomyces and the biosynthesis of many secondary metabolites. Insufficient aeration and agitation can lead to low DO levels, hindering this compound production.[3] Controlling DO at saturation levels, particularly during the growth phase, has been shown to significantly increase the yield of other antibiotics in Streptomyces and is a recommended strategy for this compound.[4][5] |
| Phosphate (B84403) Inhibition | High concentrations of inorganic phosphate can suppress the biosynthesis of some secondary metabolites in Streptomyces. If your medium contains high levels of phosphate, consider reducing the concentration or using a phosphate-limited fed-batch strategy. |
Problem: Inconsistent this compound Yields Between Batches
| Potential Cause | Recommended Solution |
| Variable Inoculum Quality | The age, size, and physiological state of the inoculum are critical for reproducible fermentations.[6] Standardize your inoculum development protocol, including the composition of the seed medium, incubation time, and transfer volume. Using a consistent spore suspension or a well-defined vegetative seed culture can improve batch-to-batch consistency. |
| Inconsistent Fermentation Parameters | Minor variations in temperature, pH, agitation, and aeration can lead to significant differences in yield. Ensure that all fermentation parameters are tightly controlled and monitored throughout each run. The optimal temperature for many Streptomyces species is around 30°C.[7] |
| Genetic Instability of the Production Strain | High-producing strains of Streptomyces can sometimes be genetically unstable, leading to a decline in productivity over successive generations. It is advisable to maintain a stock of the original high-yielding strain and periodically re-start cultures from this stock. |
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for this compound production?
A1: While optimal conditions should be determined empirically for your specific strain, a good starting point for Streptomyces hygroscopicus or Streptomyces albus fermentation for this compound production is:
-
Temperature: 28-32°C[8]
-
pH: 6.5-7.5[8]
-
Agitation: 200-300 rpm in shake flasks; higher in bioreactors to ensure adequate mixing and oxygen transfer.[1]
-
Aeration: 1 vvm (volume of air per volume of medium per minute) in a bioreactor.[1]
-
Incubation Time: Typically 7-14 days.
Q2: How can I improve my inoculum development process?
A2: A robust inoculum is crucial for a successful fermentation.[6] Consider a two-stage inoculum development process. Start with a slant or spore suspension to inoculate a baffled flask containing a seed medium. After a period of growth (typically 2-3 days), transfer a portion of this seed culture to a larger volume of the same medium before inoculating the production fermenter.[9] Using mycelium-covered barley as a solid-state inoculation method has also been shown to be effective for Streptomyces hygroscopicus and may be a viable alternative to liquid seed media.[10]
Q3: Are there any specific precursors I can feed to increase this compound yield?
A3: this compound is a polyether antibiotic, and its biosynthesis involves the assembly of short-chain fatty acid precursors like acetate (B1210297), propionate, and butyrate.[11] While specific precursor feeding strategies for this compound are not extensively documented in publicly available literature, a general approach is to supplement the fermentation medium with these short-chain fatty acids or their precursors. However, care must be taken as high concentrations of these precursors can be toxic to the cells. A fed-batch strategy is often recommended for precursor feeding.[11]
Q4: What is the best way to quantify the this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[12] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13] Detection is usually performed using a UV detector. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.
Data Presentation
Table 1: Recommended Starting Media Composition for this compound Production
| Component | Concentration (g/L) | Purpose |
| Fructose | 20-40 | Carbon Source[1] |
| Soybean Meal | 10-20 | Nitrogen Source[14] |
| K₂HPO₄ | 0.5-1.0 | Phosphate Source & pH Buffering[2] |
| MgSO₄·7H₂O | 0.5-1.0 | Mineral Source[14] |
| CaCO₃ | 2-5 | pH Buffering |
| Trace Element Solution | 1 mL | Provides essential micronutrients |
Table 2: Troubleshooting Guide with Quantitative Parameters
| Issue | Parameter to Check | Typical Range | Action if Outside Range |
| Low Yield | pH | 6.5 - 7.5 | Adjust with sterile acid/base |
| Temperature (°C) | 28 - 32 | Adjust incubator/bioreactor settings | |
| Dissolved Oxygen (%) | > 50% (during growth) | Increase agitation/aeration rate | |
| Inconsistent Yields | Inoculum Age (days) | 2 - 3 (vegetative) | Standardize inoculum protocol |
| Inoculum Size (% v/v) | 5 - 10 | Use a consistent transfer volume |
Experimental Protocols
Protocol 1: Inoculum Development
-
Prepare a seed medium (e.g., SPY medium).
-
Aseptically transfer spores or a mycelial plug from a stock culture of Streptomyces hygroscopicus or S. albus to a 250 mL baffled flask containing 50 mL of seed medium.
-
Incubate at 30°C on a rotary shaker at 220 rpm for 48-72 hours.[14]
-
Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.
Protocol 2: Fermentation
-
Prepare the production medium (see Table 1 for a starting formulation) and sterilize.
-
Inoculate the production medium with the prepared seed culture.
-
Incubate the fermentation culture at 30°C with an agitation of 250 rpm for 7-14 days.[15]
-
Monitor and control the pH between 6.5 and 7.5.
-
In a bioreactor, maintain a dissolved oxygen level of at least 50% during the exponential growth phase by adjusting aeration and agitation rates.[4]
-
Withdraw samples periodically for analysis of this compound concentration by HPLC.
Protocol 3: this compound Quantification by HPLC
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the this compound from the mycelium and supernatant using an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and redissolve the extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (with a buffer like monopotassium phosphate) at a flow rate of 1 mL/min.[13]
-
Detect this compound using a UV detector at an appropriate wavelength.
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
Visualizations
References
- 1. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of dissolved oxygen and aeration rate on antibiotic production of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. microbiologyclass.net [microbiologyclass.net]
- 7. primescholars.com [primescholars.com]
- 8. Pactamycin production by Streptomyces pactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 13. ijsred.com [ijsred.com]
- 14. Innovative Approach for Improvement of an Antibiotic-Overproducing Industrial Strain of Streptomyces albus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Intricacies of Septamycin Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for septamycin (B610790) purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of this polyether antibiotic. Authored for professionals in research and drug development, this resource offers detailed experimental protocols and data-driven solutions to streamline your purification workflow and enhance yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles in this compound Purification
Researchers may face several challenges during the purification of this compound from fermentation broths. This section provides a question-and-answer formatted guide to troubleshoot these issues effectively.
Q1: I am experiencing low yield after the initial extraction from the fermentation broth. What are the possible causes and solutions?
A: Low recovery of this compound from the fermentation broth is a frequent issue. The primary reasons often revolve around incomplete extraction or degradation of the target molecule.
-
Incomplete Cell Lysis: If this compound is not fully released from the Streptomyces hygroscopicus biomass, the yield will be compromised.
-
Solution: Ensure efficient cell disruption. Consider optimizing physical methods like sonication or homogenization, or enzymatic lysis. The choice of method can significantly impact the release of intracellular metabolites.
-
-
Suboptimal Solvent Extraction: The polarity and pH of the extraction solvent are critical for partitioning this compound into the organic phase.
-
Solution: this compound is a monocarboxylic acid and is typically isolated as its sodium salt.[1] For efficient extraction, the pH of the fermentation broth should be adjusted to a weakly acidic or neutral state to ensure this compound is in a less polar, extractable form.[1] Ethyl acetate (B1210297) is a commonly used solvent for extracting polyether antibiotics from fermentation broths.
-
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the product at the interface, leading to significant loss.
-
Solution: To break emulsions, consider centrifugation, addition of brine, or filtration through a bed of celite.
-
Q2: My this compound fractions are showing low purity after chromatography. How can I improve the separation?
A: Achieving high purity is a critical goal of the purification process. Contamination with structurally similar compounds or other metabolites is a common challenge.
-
Inadequate Chromatographic Resolution: Co-elution of impurities is a major hurdle.
-
Solution: Optimize your chromatographic method.
-
Column Choice: For polyether antibiotics, silica (B1680970) gel chromatography is often employed.[2] Consider using a high-resolution silica gel column with a smaller particle size for improved separation.
-
Mobile Phase Gradient: A shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate) can enhance the separation of closely related compounds.
-
-
-
Presence of Structurally Related Impurities: Fermentation processes can produce a variety of related polyether compounds that are difficult to separate from this compound.
-
Solution: Employ orthogonal purification techniques. If silica gel chromatography is insufficient, consider techniques like counter-current chromatography (CCC), which is effective for purifying structurally similar compounds from crude fermentation extracts.[3]
-
Q3: I am observing degradation of this compound during purification and storage. What are the stability issues and how can I mitigate them?
A: this compound, like many complex natural products, can be susceptible to degradation under certain conditions.
-
pH Instability: Extreme pH values can lead to hydrolysis or other degradation pathways.
-
Solution: Maintain the pH of your solutions within a stable range. While specific data for this compound is limited, many antibiotics exhibit maximum stability in the neutral to slightly acidic pH range. For instance, streptomycin (B1217042) is most stable between pH 6.5 and 7.[4] It is advisable to perform stability studies for this compound within a pH range of 4 to 8 to determine its optimal stability.
-
-
Thermal Instability: Elevated temperatures can accelerate degradation.
-
Solution: Perform all purification steps at reduced temperatures (e.g., 4°C) whenever possible, especially during concentration steps using a rotary evaporator. For long-term storage, keep purified this compound at -20°C or lower.
-
Frequently Asked Questions (FAQs)
Q: What is the typical form of purified this compound?
A: this compound is a monocarboxylic acid that is isolated as its sodium salt (C₄₈H₈₁NaO₁₆).[1]
Q: What analytical techniques are suitable for assessing the purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) is a standard method for purity analysis of polyether antibiotics. A C18 reversed-phase column with a mobile phase consisting of a methanol (B129727)/water or acetonitrile/water gradient is often effective. Post-column derivatization with reagents like vanillin (B372448) can be used for UV/Vis detection if the molecule lacks a strong chromophore.[5][6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions during purification.
Q: What are the common impurities found in this compound preparations?
A: Impurities in fermentation-derived antibiotics can include:
-
Structurally related polyethers: Biosynthetic intermediates or shunt metabolites produced by Streptomyces hygroscopicus.
-
Degradation products: Resulting from instability during fermentation, purification, or storage.
-
Process-related impurities: Components from the fermentation medium or solvents used during extraction and purification.
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the Streptomyces hygroscopicus fermentation broth to separate the mycelium from the supernatant.
-
Extraction of Mycelium: Extract the mycelial cake with a polar organic solvent such as methanol or acetone (B3395972) to recover intracellular this compound.
-
Extraction of Supernatant: Adjust the pH of the supernatant to 6.0-7.0 and extract with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine and Concentrate: Combine the organic extracts from the mycelium and supernatant. Concentrate the combined extract under reduced pressure at a temperature not exceeding 40°C.
Protocol 2: Silica Gel Chromatography for this compound Purification
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) in a non-polar solvent such as hexane (B92381) or chloroform.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform or ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure to obtain purified this compound.
Data Presentation
Table 1: Solubility of Related Antibiotics
| Solvent | Solubility of Streptomycin Sulfate (mg/mL) |
| Water | >20 |
| Methanol | 0.85 |
| Ethanol | 0.30 |
| Dimethylformamide (DMF) | ~13 |
| Dimethyl sulfoxide (B87167) (DMSO) | ~2 |
| Chloroform | Practically insoluble |
Data sourced from PubChem and Cayman Chemical product information.[5]
Table 2: Stability of Related Antibiotics under Various Conditions
Specific stability data for this compound is not available in the provided search results. The following table for streptomycin provides an indication of factors that can influence antibiotic stability. Experimental determination of this compound's stability profile is highly recommended.
| Condition | Observation for Streptomycin |
| pH | Most stable at pH 6.5 - 7.0.[4] Unstable in strong acids and alkalis. |
| Temperature | In aqueous solution, stable for 21 days at 37°C. Significant loss after 3 days at 60°C.[4] |
| Light | Salts are generally not affected by light. |
| Additives | Activated charcoal and Veegum can cause rapid degradation.[4] |
Visualizations
Diagram 1: General Workflow for this compound Purification
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Analytical Methods of Determination of Polyether Antibiotics | Chemické listy [chemicke-listy.cz]
- 4. pickeringlabs.com [pickeringlabs.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. researchgate.net [researchgate.net]
Septamycin Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of septamycin (B610790), along with answers to frequently asked questions and troubleshooting tips for its use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under specific temperature conditions. For short-term storage, lasting days to weeks, a temperature of 0-4°C is recommended. For long-term storage, extending from months to years, it is advised to store the powder at -20°C.[1] It is also crucial to keep the container tightly sealed in a dry, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
Q2: How should I store this compound stock solutions?
After dissolving in a suitable solvent, it is recommended to store this compound stock solutions at -80°C.[2] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to prepare aliquots of the stock solution.
Q3: What solvents can be used to dissolve this compound?
Q4: Is this compound stable during shipping?
This compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures and the time spent in customs.[1]
Q5: What is the general stability of polyether antibiotics like this compound?
Polyether antibiotics are a class of lipid-soluble molecules that can transport metal cations across cell membranes.[6] While specific stability data for the entire class is not extensively documented in a comparative manner, their complex structures, featuring multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, contribute to their biological activity.[3][7] General best practices for handling antibiotics suggest that they are most stable as dry powders.[8] Once dissolved, their stability can be affected by factors such as the solvent used, temperature, and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder appears clumpy or discolored. | Moisture absorption or degradation. | Do not use the product. Contact the supplier for a replacement. Ensure proper storage in a tightly sealed container in a dry environment.[2] |
| Difficulty dissolving this compound. | Inappropriate solvent. | This compound is a hydrophobic compound.[3] Try using organic solvents like DMSO or ethanol (B145695) to prepare a stock solution. Gentle warming or sonication may aid dissolution.[5] |
| Precipitation observed after diluting stock solution in aqueous media. | Low aqueous solubility. | This is common for hydrophobic compounds. Try further dilution or adding a small percentage of a co-solvent if compatible with your experimental system. Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells. |
| Inconsistent experimental results. | Improper storage leading to degradation. Repeated freeze-thaw cycles of stock solutions. | Always store this compound powder and stock solutions at the recommended temperatures.[1][2] Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
Data Summary
Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Notes |
| Powder | Short-term (days to weeks) | 0 - 4°C | Keep container tightly sealed and in a dry, dark place.[1][2] |
| Powder | Long-term (months to years) | -20°C | Keep container tightly sealed and in a dry, dark place.[1][2] |
| In Solvent | Long-term | -80°C | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration and solvent should be determined based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in solubilization.[5]
-
(Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.[2]
Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound in a research setting.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|54927-63-8|MSDS [dcchemicals.com]
- 3. agscientific.com [agscientific.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Overcoming low solubility of Septamycin in aqueous solutions
Welcome to the technical support center for Septamycin (B610790). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a polycyclic polyether, monocarboxylic acid antibiotic that functions as a metal-complexing ionophore.[1][2][3] Like many compounds in its class, it is a large, lipophilic molecule, which results in very low solubility in aqueous solutions like cell culture media and buffers. This can lead to issues with compound precipitation, inaccurate dosing, and poor reproducibility in experiments.
Q2: What is the recommended solvent for making a primary stock solution of this compound?
For a primary stock solution, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[4] Ethanol (B145695) can also be used.[4] These organic solvents can dissolve this compound at high concentrations (e.g., 10 mM or higher), creating a stock that can be diluted into your aqueous experimental buffer.
Q3: How can I prevent this compound from precipitating when I add it to my aqueous buffer or cell culture medium?
Precipitation often occurs when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble. To prevent this:
-
Minimize the final organic solvent concentration. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid both precipitation and solvent-induced cytotoxicity.[5]
-
Add the stock solution to the buffer, not the other way around. Add the small volume of your this compound stock into the larger volume of aqueous buffer while vortexing or mixing vigorously to promote rapid dispersion.[4]
-
Use pre-warmed buffer. If compatible with your experiment, warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility.[4]
-
Prepare working solutions fresh. Do not store dilute aqueous solutions of this compound for extended periods. Prepare them fresh from a frozen organic stock solution just before use.[5]
Q4: Can I use sonication or warming to help dissolve my this compound?
Yes, gentle warming (e.g., to 37°C) and brief sonication in a water bath are common techniques used to help dissolve poorly soluble compounds in the initial organic solvent.[4][5] However, be cautious with prolonged heating, as it could potentially degrade the compound.[4]
Q5: How should I store my this compound solutions?
This compound powder should be stored at -20°C.[3][6] High-concentration stock solutions made in an anhydrous solvent like DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem / Symptom | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate in culture media after adding the compound. | The aqueous solubility limit has been exceeded. The final concentration of this compound is too high for the buffer system. | 1. Reduce Final Concentration: Perform a dose-response experiment to find the highest workable concentration that remains in solution. 2. Check Solvent Percentage: Ensure the final DMSO or ethanol concentration is minimal (ideally <0.5%).[5] 3. Improve Dilution Technique: Follow Protocol 2, ensuring rapid mixing when diluting the stock.[4] |
| High variability in results between replicate wells or experiments (e.g., inconsistent IC50 values). | Inconsistent compound concentration due to precipitation or aggregation.[5][8] | 1. Visually Inspect: Before use, carefully inspect your diluted solutions for any signs of precipitation. Centrifuge if necessary. 2. Prepare Fresh Solutions: Always prepare the final working solution immediately before starting the experiment.[5] 3. Use Sonication: Briefly sonicate the intermediate or final dilution to break up potential micro-aggregates.[4] |
| Compound appears to lose activity over the course of a multi-day experiment. | 1. Compound Degradation: this compound may be unstable in the aqueous environment of the culture medium over long periods. 2. Precipitation Over Time: The compound may be slowly precipitating out of the solution. | 1. Replenish Compound: For long-term assays, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 2. Re-evaluate Concentration: Lower the starting concentration to a level well below the solubility limit to reduce the likelihood of time-dependent precipitation. |
| The powdered this compound will not dissolve in the organic solvent (e.g., DMSO). | 1. Insufficient Solvent Volume: The concentration may be too high even for the organic solvent. 2. Poor Compound Quality: The compound may have degraded or contain impurities. | 1. Increase Solvent Volume: Add more solvent to decrease the target concentration. 2. Apply Gentle Heat/Sonication: Warm the solution to 37°C or place it in a bath sonicator for 5-10 minutes.[4] 3. Verify Purity: If problems persist, consider sourcing the compound from a different supplier. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54927-63-8 | [1] |
| Molecular Formula | C₄₈H₈₂O₁₆ | [3] |
| Molecular Weight | 915.17 g/mol | [3] |
| Compound Type | Polyether, Monocarboxylic Acid, Ionophore | [2][3] |
Table 2: Qualitative Solubility of this compound
Note: Specific quantitative solubility data for this compound is not widely available. This table provides a general guide based on its chemical properties and standard laboratory practices for similar compounds.
| Solvent | Solubility Profile | Recommendations & Limitations |
| Water / Aqueous Buffers (e.g., PBS, Culture Media) | Very Low / Sparingly Soluble | Not suitable for preparing high-concentration stock solutions. Final working concentrations must be carefully determined to avoid precipitation. |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for primary stock solutions (e.g., ≥10 mM). [4] Use anhydrous, high-purity grade. Final assay concentration should be <0.5% to avoid toxicity.[5] |
| Ethanol | Soluble | A viable alternative to DMSO for stock solutions.[4] May have lower solubilizing power for highly nonpolar compounds. |
| Methanol | Likely Soluble | Can be used for stock solutions, but may be more volatile than DMSO or ethanol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the critical first step for any experiment.
-
Calculation:
-
This compound Molecular Weight (MW) = 915.17 g/mol .
-
To make a 10 mM (0.010 mol/L) solution, you need 9.1517 mg per 1 mL of solvent.
-
Example: To prepare 2 mL of a 10 mM stock, weigh out 18.3 mg of this compound powder.
-
-
Preparation:
-
Accurately weigh the desired amount of this compound powder into a sterile glass or polypropylene (B1209903) vial.
-
Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO.[4]
-
Cap the vial tightly.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes or warm it gently to 37°C until the solution is clear.[4] Visually inspect to ensure no solid particles remain.
-
-
Storage:
Protocol 2: Preparation of a Final Working Solution in Aqueous Medium
This protocol details the critical dilution step to prevent compound precipitation.
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To achieve a low final concentration of DMSO, it is often necessary to make an intermediate dilution.
-
Example: To get a final concentration of 10 µM this compound with 0.1% DMSO, first dilute the 10 mM stock 1:10 in pure DMSO to get a 1 mM intermediate solution. Then, dilute this 1:100 into your final aqueous medium.
-
-
Final Dilution:
-
Dispense the required volume of the final aqueous buffer (e.g., cell culture medium, PBS) into a sterile tube.
-
While the tube is actively vortexing or being mixed, add the required volume of the this compound stock (or intermediate dilution). Crucially, add the solvent to the buffer. [4]
-
Example: To make 1 mL of a 10 µM working solution from a 10 mM stock, add 999 µL of your aqueous buffer to a tube. While vortexing, add 1 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.[5]
Visualizations
This compound's Mechanism of Action
As a polyether ionophore, this compound inserts itself into cellular membranes. It binds and transports cations (like K⁺, Na⁺) across the membrane, disrupting the natural ion gradients that are essential for cell viability and function. This leads to its antibiotic effect.[2]
Caption: this compound disrupts ion gradients by transporting cations across membranes.
Workflow for Preparing this compound Solutions
This workflow outlines the standard procedure for preparing a final working solution of this compound from powder for use in biological assays.
Caption: Standard workflow for preparing this compound solutions for experiments.
Troubleshooting Flowchart for Solubility Issues
Use this decision tree to diagnose and solve common problems related to this compound's low solubility.
Caption: A decision tree to guide troubleshooting of solubility problems.
References
- 1. This compound CAS#: 54927-63-8 [m.chemicalbook.com]
- 2. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound|54927-63-8|MSDS [dcchemicals.com]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Septamycin Mechanism of Action Experiments
Welcome to the technical support center for researchers investigating the mechanism of action of Septamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. As a polyether ionophore antibiotic, this compound's primary mode of action involves the transport of metal cations across biological membranes, leading to the disruption of ion gradients.[1] This guide will help you navigate the experimental challenges associated with studying its effects on cytotoxicity, mitochondrial function, apoptosis, and autophagy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a polyether antibiotic that acts as an ionophore, meaning it can transport metal cations across lipid membranes.[1] This disruption of ion homeostasis is the primary mechanism behind its biological effects. While its precise ion selectivity is not extensively documented in publicly available literature, like other ionophores, it is expected to interfere with critical cellular processes that rely on ion gradients, such as mitochondrial function and cellular signaling.
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on its function as an ionophore, this compound is anticipated to induce a range of cellular effects, including:
-
Cytotoxicity: Disruption of ion gradients can lead to cell death.
-
Mitochondrial Dysfunction: Alterations in mitochondrial membrane potential are a likely consequence of ionophore activity.
-
Induction of Apoptosis: Cellular stress caused by ion imbalance can trigger programmed cell death.
-
Modulation of Autophagy: Ionophores can interfere with autophagic processes, although the specific effects can be context-dependent.
Q3: At what concentration should I use this compound in my in vitro experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Since published data on effective concentrations for various cell lines are limited, it is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental system. This will help you select appropriate concentrations for inducing desired effects without causing immediate, overwhelming cytotoxicity.[2][3][4]
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will vary depending on the assay and the cell line's sensitivity. Time-course experiments are essential to capture both early and late cellular responses. For example, early apoptotic events might be detectable within a few hours, while significant cytotoxicity may take 24 hours or longer to become apparent.[3]
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, LDH)
Problem: High variability in cytotoxicity results.
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and mix gently between pipetting. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Compound precipitation | Visually inspect for precipitates. If observed, try a different solvent or sonication. |
| Interference with assay reagents | Run a cell-free control with this compound to check for direct interaction with the assay dye. |
Problem: Lower-than-expected cytotoxicity.
| Potential Cause | Recommended Solution |
| Sub-optimal drug concentration | Perform a dose-response curve to identify the effective concentration range for your cell line. |
| Insufficient incubation time | Conduct a time-course experiment to determine the optimal treatment duration. |
| Cell line resistance | Consider using a different, more sensitive cell line or increasing the concentration range. |
| Poor cell health | Ensure cells are in the logarithmic growth phase and within a low passage number. |
Mitochondrial Membrane Potential (ΔΨm) Assays
Problem: No change or unexpected increase in fluorescent signal after this compound treatment.
| Potential Cause | Recommended Solution |
| Incorrect dye concentration | Optimize the concentration of the potentiometric dye (e.g., TMRM, JC-1) for your cell type to ensure you are in the non-quenching or quenching mode as intended. |
| Dye efflux | Some cell lines express multidrug resistance transporters that can pump out the dye. Consider using a transporter inhibitor or a different dye. |
| Transient hyperpolarization | In some contexts, initial mitochondrial stress can lead to a temporary increase in membrane potential. Perform a time-course experiment to capture the dynamics of the response. |
| Cellular autofluorescence | Include an unstained control treated with this compound to assess background fluorescence. |
Problem: High background fluorescence.
| Potential Cause | Recommended Solution |
| Dye binding to other cellular components | Use a lower dye concentration and ensure adequate washing steps. |
| Light-induced artifacts | Minimize exposure of fluorescent dyes to light to prevent phototoxicity and photobleaching. |
| Unhealthy cells | Ensure cells are healthy before the experiment, as compromised cells may exhibit altered dye uptake. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: High percentage of necrotic (Annexin V+/PI+) cells even at early time points.
| Potential Cause | Recommended Solution |
| This compound concentration is too high | Use a lower concentration of this compound. High concentrations of ionophores can induce rapid cell death that bypasses the early stages of apoptosis. |
| Harsh cell handling | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| Assay performed at a late time point | Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
Problem: Inconsistent Annexin V staining.
| Potential Cause | Recommended Solution |
| Presence of EDTA in buffers | Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Use EDTA-free buffers. |
| Loss of apoptotic cells | Apoptotic cells can detach. Collect both the supernatant and adherent cells for analysis. |
| Incorrect compensation settings (flow cytometry) | Use single-stain controls to set up proper compensation and avoid spectral overlap. |
Autophagy Assays (e.g., LC3-II Turnover)
Problem: No significant change in LC3-II levels after this compound treatment.
| Potential Cause | Recommended Solution |
| Sub-optimal treatment conditions | Optimize this compound concentration and incubation time. The effect on autophagy may be transient or require a specific dose. |
| Static measurement of LC3-II | An increase in LC3-II can indicate either induction of autophagy or a blockage of autophagic flux. Perform an LC3-II turnover (flux) assay by treating cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence and absence of this compound.[5][6][7][8][9] |
| Cell-type specific responses | The autophagic response can vary significantly between different cell types. |
Problem: Difficulty interpreting LC3-II western blots.
| Potential Cause | Recommended Solution |
| Poor antibody quality | Use a validated antibody for LC3. |
| Both LC3-I and LC3-II bands are weak | Optimize protein loading and western blot conditions. |
| Inconsistent loading | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize LC3-II levels. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, researchers should generate their own dose-response curves to determine the following parameters for their cell line of interest.
| Parameter | Description | Typical Assay |
| IC50 | Concentration of this compound that inhibits 50% of cell viability. | MTT, MTS, or CellTiter-Glo assay |
| EC50 | Concentration of this compound that induces 50% of the maximal effect (e.g., apoptosis). | Annexin V/PI staining, Caspase activity assay |
| Time to Onset | Time required to observe a significant effect at a given concentration. | Time-course experiments for each assay |
Detailed Methodologies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
2. Mitochondrial Membrane Potential Assay (TMRM Staining)
-
Cell Culture: Culture cells on a suitable imaging dish or multi-well plate.
-
Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) for 30 minutes at 37°C.
-
Baseline Measurement: Acquire baseline fluorescence images using a fluorescence microscope.
-
This compound Treatment: Add this compound at the desired concentration and acquire images at regular intervals to monitor changes in fluorescence.
-
Positive Control: At the end of the experiment, add a mitochondrial uncoupler (e.g., FCCP) to induce complete depolarization and confirm the responsiveness of the dye.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the predetermined time and concentration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
4. Autophagy Flux Assay (LC3-II Turnover by Western Blot)
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to detect the protein bands. Quantify the band intensities and calculate the ratio of LC3-II to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro Studies with Septamycin
Welcome to the technical support center for Septamycin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for in vitro studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] As a polyether, it functions as an ionophore, disrupting ion gradients across cellular membranes. This disruption of ion homeostasis is the primary mechanism of its antibiotic activity, particularly against gram-positive bacteria.[1]
Q2: What is a typical starting concentration range for this compound in in vitro cell culture experiments?
A2: For a novel antibiotic like this compound, it is crucial to determine the optimal concentration empirically for your specific cell line and experimental conditions. A broad starting range is recommended, for example, from 0.1 µM to 100 µM. A dose-response experiment, such as a cytotoxicity assay, is essential to narrow down the effective and non-toxic concentration range.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be effective against the targeted biological process while minimizing cytotoxicity to the host cells. This is determined by performing a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to establish the concentration that results in 50% cell death (IC50). The working concentration for your experiments should ideally be below the IC50 value.
Q4: What solvents should be used to dissolve and dilute this compound?
A4: this compound is a lipophilic molecule. It is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is critical to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed across all concentrations. | 1. This compound concentration is too high. 2. The cell line is highly sensitive to this compound. 3. The solvent (e.g., DMSO) concentration is toxic. | 1. Perform a dose-response experiment with a much wider and lower concentration range (e.g., nanomolar to low micromolar). 2. Use a positive control for cell viability to ensure the assay is working correctly. 3. Prepare a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| No observable effect at any tested concentration. | 1. This compound concentration is too low. 2. The compound may have degraded. 3. The target of this compound is not present or active in the chosen cell line. | 1. Test a higher range of concentrations. 2. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). 3. Verify that your cell model is appropriate for the expected biological activity of this compound. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors during serial dilutions. | 1. Ensure a consistent number of cells are seeded in each well.[2][3] 2. Standardize all incubation periods.[4] 3. Prepare a master mix for each concentration to minimize pipetting variability. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility of this compound at the tested concentration. 2. The concentration of the organic solvent in the final medium is too low to maintain solubility. | 1. Visually inspect the medium after adding this compound. If precipitation occurs, consider lowering the concentration. 2. While avoiding solvent toxicity, ensure the initial stock concentration is appropriate to allow for sufficient dilution in the aqueous medium. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HeLa Cells after 48-hour Exposure
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 5 | 0.98 | 0.05 | 78.4 |
| 10 | 0.65 | 0.04 | 52.0 |
| 25 | 0.31 | 0.03 | 24.8 |
| 50 | 0.15 | 0.02 | 12.0 |
| 100 | 0.08 | 0.01 | 6.4 |
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: A-factor like signaling cascade in Streptomyces.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Septamycin Degradation: A Technical Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Septamycin, ensuring its stability throughout experimentation is paramount for obtaining accurate and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure maximum stability, this compound powder should be stored at -20°C. If dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that can cause this compound degradation during experiments?
A2: The main factors contributing to the degradation of polyether ionophore antibiotics like this compound are pH, light, and temperature. Acidic conditions, in particular, can lead to hydrolysis. While some polyether ionophores are sensitive to light, leading to photolysis, this is not a universal characteristic of the entire class. Elevated temperatures can also accelerate degradation.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound powder in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare a concentrated stock solution (e.g., 10 mM) and store it at -80°C in small aliquots. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure that the final concentration of DMSO in the experimental setup is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While short-term storage at 4°C might be acceptable for some antibiotics, the stability of this compound under these conditions has not been extensively studied. To minimize the risk of degradation, always prepare fresh working solutions from frozen stock solutions and use them promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure that the powdered this compound is stored at -20°C and stock solutions at -80°C. 2. Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and using single-use aliquots. 3. Prepare Fresh Working Solutions: Always make fresh dilutions of this compound in your experimental medium or buffer immediately before each experiment. |
| Hydrolysis of this compound due to acidic pH of the experimental medium. | 1. Check Medium pH: Ensure the pH of your culture medium or buffer is within the neutral to slightly alkaline range (pH 7.2-7.4). 2. Buffer Stability: Use a stable buffering system to maintain the desired pH throughout the experiment. | |
| Precipitation of this compound upon dilution in aqueous media. | Low aqueous solubility of this compound. | 1. Use a suitable solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. Serial Dilutions: When preparing working solutions, perform serial dilutions to prevent rapid changes in solvent composition that can lead to precipitation. 3. Vortexing/Sonication: If slight precipitation occurs upon dilution, gentle vortexing or brief sonication may help to redissolve the compound. However, be cautious as excessive heat from sonication can also lead to degradation. |
| Observed cytotoxicity is lower than reported in the literature. | Degradation of this compound leading to reduced potency. | 1. Confirm Stock Solution Integrity: If possible, verify the concentration and purity of your this compound stock solution using analytical methods like HPLC. 2. Follow Strict Handling Procedures: Minimize exposure of this compound solutions to light and elevated temperatures during experimental setup. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -80°C.
Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell number and incubation time may be necessary for specific cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizing this compound's Proposed Mechanism of Action
The primary mode of action for polyether ionophores like this compound is the disruption of ion gradients across cellular membranes. This influx of cations, particularly protons and sodium ions, can lead to a cascade of downstream events, including mitochondrial dysfunction and the induction of apoptosis.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
The following experimental workflow outlines the key steps for assessing the impact of this compound on cell viability.
Caption: Experimental workflow for a this compound cytotoxicity assay.
References
Methods for increasing the purity of Septamycin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Septamycin samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties relevant to purification?
This compound is a polyether antibiotic produced by strains of Streptomyces hygroscopicus.[1] It is a monocarboxylic acid, which is a key property to consider during the development of purification strategies. Like other polyether antibiotics, it is a lipophilic molecule capable of forming complexes with metal cations and transporting them across cell membranes. This ionophoric activity is the basis of its biological function.[2]
Q2: What are the common methods for purifying this compound and other polyether antibiotics?
The purification of this compound and similar polyether antibiotics typically involves a multi-step process that includes:
-
Solvent Extraction: Initial recovery of the antibiotic from the fermentation broth using water-immiscible organic solvents.[3][4]
-
Chromatography: Further purification using techniques like silica (B1680970) gel or alumina (B75360) column chromatography.[5][6][7]
-
Crystallization: The final step to obtain high-purity crystalline this compound.[8]
Q3: What are the critical parameters to control during the purification process?
To ensure successful purification and high purity of the final product, it is crucial to control the following parameters:
-
pH: The pH of the aqueous phase during extraction and chromatography can significantly impact the recovery and purity of this compound, as it is a carboxylic acid.
-
Solvent Selection: The choice of solvents for extraction and chromatography is critical for efficient separation from impurities.
-
Temperature: Polyether antibiotics can be susceptible to degradation at extreme temperatures and pH values.[9]
Q4: How can the purity of a this compound sample be accurately determined?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for assessing the purity of this compound samples.[10][11] HPLC with post-column derivatization can also be employed for quantification.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after solvent extraction | - Incorrect pH of the fermentation broth. - Inefficient solvent for extraction. - Emulsion formation. | - Adjust the pH of the broth to acidic conditions (e.g., pH 3-4) to protonate the carboxylic acid group of this compound, increasing its solubility in organic solvents. - Test different solvents like ethyl acetate (B1210297), n-butanol, or a mixture of methanol (B129727) and water (e.g., 9:1 v/v) for optimal extraction.[4][14] - Centrifuge the mixture at low speed or add a small amount of a de-emulsifying agent. |
| Poor separation during column chromatography | - Inappropriate stationary phase. - Incorrect mobile phase composition. - Column overloading. | - Use silica gel or basic alumina for the stationary phase.[5] - Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, methanol) is often effective. - Reduce the amount of crude extract loaded onto the column. |
| Co-elution of impurities with this compound | - Similar polarity of impurities and this compound. - Inadequate resolution of the chromatographic system. | - Employ a different chromatographic technique, such as reverse-phase HPLC, for better separation. - Adjust the solvent gradient to be shallower to improve resolution. - Consider using a different stationary phase with alternative selectivity. |
| This compound degradation during purification | - Exposure to strong acids or bases. - High temperatures. | - Avoid harsh pH conditions. Maintain a pH range where this compound is stable (typically near neutral, although acidic conditions are needed for extraction).[9] - Perform purification steps at room temperature or below, and evaporate solvents under reduced pressure at low temperatures. |
| Failure to crystallize | - Presence of impurities inhibiting crystal formation. - Incorrect solvent system for crystallization. - Suboptimal temperature conditions. | - Further purify the sample using chromatography to remove impurities. - Screen various solvent/anti-solvent systems (e.g., methanol/water, ethanol/hexane). - Control the cooling rate; slow cooling often promotes the formation of larger, purer crystals.[8] |
Experimental Protocols
Solvent Extraction of this compound from Fermentation Broth
Objective: To extract crude this compound from the fermentation broth.
Methodology:
-
Adjust the pH of the cell-free fermentation broth to 3.0-4.0 using a suitable acid (e.g., 1M HCl).
-
Extract the acidified broth with an equal volume of ethyl acetate or n-butanol by shaking vigorously for 30 minutes.[4]
-
Separate the organic phase from the aqueous phase using a separatory funnel.
-
Repeat the extraction of the aqueous phase two more times with fresh organic solvent.
-
Pool the organic extracts and concentrate under reduced pressure at 40°C to obtain the crude this compound extract.
Silica Gel Column Chromatography for this compound Purification
Objective: To separate this compound from polar and non-polar impurities.
Methodology:
-
Prepare a silica gel (230-400 mesh) column in a non-polar solvent like hexane (B92381).
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate, and then to ethyl acetate and methanol.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing pure this compound and concentrate under reduced pressure.
Crystallization of this compound
Objective: To obtain high-purity crystalline this compound.
Methodology:
-
Dissolve the purified this compound from the chromatography step in a minimal amount of a suitable solvent in which it is highly soluble (e.g., hot methanol).
-
Slowly add a miscible anti-solvent in which this compound is poorly soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then to 4°C, to promote crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary
The following table presents representative data for the purification of polyether antibiotics, which can be considered analogous to what might be expected for this compound purification.
| Purification Step | Purity (%) | Recovery (%) |
| Crude Solvent Extract | 15 - 30 | 80 - 95 |
| Silica Gel Chromatography | 70 - 85 | 60 - 75 |
| Crystallization | > 95 | 85 - 95 (of the chromatographed material) |
| Overall Yield | - | 40 - 65 |
Visualizations
Experimental Workflow for this compound Purification
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. famic.go.jp [famic.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JPH05244964A - Method for crystallizing vancomycin-based antibiotic - Google Patents [patents.google.com]
- 9. Abiotic degradation of antibiotic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Pretreatment and Analysis Methods of Polyether Antibiotics in Complex Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of six polyether antibiotic residues in foods of animal origin by solid phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pickeringlabs.com [pickeringlabs.com]
Addressing batch-to-batch variability of commercial Septamycin
Welcome to the technical support center for commercial Septamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability of commercial this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces hygroscopicus. Its primary mechanism of action involves binding to and transporting monovalent cations, such as potassium (K+) and protons (H+), across biological membranes. This disrupts the natural ion gradients that are essential for various cellular processes, leading to a cascade of downstream effects including altered intracellular pH, depletion of ATP, and ultimately, cell death in susceptible organisms.[1][2][3][4] this compound is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used as an antibacterial agent against Gram-positive bacteria. It is also utilized in veterinary medicine as an anticoccidial agent.[2] In a research context, its ionophore properties make it a useful tool for studying the effects of ion gradient disruption on cellular signaling and metabolism.
Q3: We are observing inconsistent results between different batches of this compound. Why is this happening?
Batch-to-batch variability is a known challenge for complex natural products like this compound. The fermentation process used for its production can be influenced by minor changes in growth conditions, media composition, and downstream purification processes. This can lead to variations in the purity, potency, and composition of the final product.
Q4: How can we ensure the consistency of our experimental results when using different batches of this compound?
To mitigate the impact of batch-to-batch variability, it is crucial to implement robust quality control (QC) measures for each new lot of this compound. This includes both analytical testing and functional validation in your specific experimental system. We recommend performing a dose-response curve for each new batch to determine the effective concentration for your application.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Problem 1: Reduced or no antibacterial activity observed.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage of this compound according to the manufacturer's instructions, typically at a low temperature and protected from light. Prepare fresh stock solutions and use them within their recommended stability window. |
| Incorrect Bacterial Strain | Confirm that you are using a Gram-positive bacterial strain, as this compound has limited activity against Gram-negative bacteria due to their outer membrane.[1] |
| Sub-optimal Experimental Conditions | The activity of ionophores can be influenced by the ionic composition of the culture medium.[4][5] Ensure that the pH and cation concentrations of your media are consistent across experiments. |
| Batch with Lower Potency | The potency of the this compound batch may be lower than expected. Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for the current batch. |
Problem 2: High variability in results within the same experiment.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For viscous solutions or small volumes, consider using reverse pipetting techniques to ensure accuracy. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding plates. Mix the cell suspension gently but thoroughly before aliquoting. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. To minimize this, fill the peripheral wells with sterile media or water and do not use them for critical data points. |
Problem 3: Unexpected cytotoxicity in eukaryotic cell lines.
| Potential Cause | Recommended Solution |
| High Concentration of this compound | As an ionophore, this compound can also affect eukaryotic cells by disrupting their ion gradients, although they are generally less sensitive than bacteria. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Contamination of the Batch | The batch may contain impurities that are cytotoxic. It is advisable to check the purity of the batch using analytical methods like HPLC or LC-MS/MS. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to ionophores. If possible, test a different cell line to see if the effect is specific to your current model. |
Data Presentation
Table 1: Quality Control Parameters for Commercial this compound
This table provides a summary of key quality control parameters that should be assessed for each new batch of this compound to ensure consistency.
| Parameter | Methodology | Acceptable Range | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | To determine the percentage of the active this compound compound. |
| Identity | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Match to reference standard | To confirm the chemical identity of this compound. |
| Potency | Minimum Inhibitory Concentration (MIC) Assay | Within 2-fold dilution of the reference standard | To assess the biological activity against a standard Gram-positive bacterial strain (e.g., Staphylococcus aureus). |
| Residual Solvents | Gas Chromatography (GC) | As per pharmacopeial standards | To ensure that residual solvents from the manufacturing process are below safe limits. |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a commercial this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be:
-
0-20 min: 30-90% acetonitrile
-
20-25 min: 90% acetonitrile
-
25-30 min: 30% acetonitrile
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Protocol 2: Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity of this compound in a commercial batch.
Materials:
-
This compound sample
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Appropriate LC column and mobile phases as determined for HPLC analysis
Methodology:
-
Sample Infusion: Initially, infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation parameters to identify characteristic product ions.
-
LC-MS/MS Analysis:
-
Use the same LC conditions as described in the HPLC protocol.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion to the characteristic product ions of this compound.
-
-
Data Analysis: Compare the retention time and the mass fragmentation pattern of the sample to a certified reference standard of this compound.
Mandatory Visualization
Caption: Mechanism of action of this compound as an ionophore.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. agscientific.com [agscientific.com]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionophore - Wikipedia [en.wikipedia.org]
- 4. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Septamycin's Activity Against Other Polyether Antibiotics
For Immediate Release
In the landscape of antimicrobial research, polyether antibiotics stand out for their unique ionophoric activity. This guide provides a detailed comparison of septamycin's performance against other notable polyether antibiotics, including monensin, narasin, and salinomycin (B1681400). The following analysis is based on available experimental data to offer an objective resource for researchers, scientists, and drug development professionals.
Executive Summary
This compound (B610790), a monocarboxylic polyether antibiotic produced by Streptomyces hygroscopicus, demonstrates a distinct antimicrobial profile compared to its counterparts.[1] While most polyether ionophores exhibit potent activity primarily against Gram-positive bacteria, this compound is a notable exception, displaying efficacy against certain Gram-negative bacteria as well. This guide will delve into the comparative antimicrobial spectrum, cytotoxicity, and the underlying mechanism of action of these compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of polyether antibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While comprehensive head-to-head studies across a wide range of bacteria are limited, available data allows for a comparative assessment.
Gram-Positive Bacteria:
Polyether antibiotics are generally highly effective against Gram-positive bacteria. This is attributed to the absence of an outer membrane in these bacteria, allowing the large, lipophilic ionophore molecules to more easily access and disrupt the cytoplasmic membrane.[2]
| Antibiotic | Staphylococcus aureus (MRSA) MIC (μg/mL) | Enterococcus faecalis (VRE) MIC (μg/mL) |
| This compound | Data not available in direct comparison | Data not available in direct comparison |
| Monensin | 0.5 - 4 | 8 - 16 |
| Narasin | 0.5 - 4 | 8 - 16 |
| Salinomycin | 0.5 - 4 | 8 - 16 |
Note: Data for monensin, narasin, and salinomycin are from a study on resistant bacterial strains. Directly comparable data for this compound under the same conditions is not currently available in the reviewed literature.
Gram-Negative Bacteria:
The outer membrane of Gram-negative bacteria typically presents a formidable barrier to polyether antibiotics. However, this compound has been reported to be an exception.
| Antibiotic | Escherichia coli MIC (μg/mL) | Pseudomonas aeruginosa MIC (μg/mL) |
| This compound | 0.1 | Data not available |
| Monensin | Inactive | Inactive |
| Narasin | Inactive | Inactive |
| Salinomycin | Inactive | Inactive |
Note: The MIC value for this compound against E. coli is from a review and lacks a detailed experimental protocol in the source. Most other polyether antibiotics are generally considered inactive against Gram-negative bacteria.
Cytotoxicity Profile
A critical aspect of any potential therapeutic agent is its selectivity for microbial cells over host cells. The cytotoxicity of polyether antibiotics against mammalian cell lines provides an indication of their therapeutic window.
| Antibiotic | Cell Line | EC50 (μM) - MTT Assay | EC50 (μM) - LDH Assay |
| This compound | Data not available | Data not available | Data not available |
| Monensin | HepG2 (Human) | ~1.0 | ~2.5 |
| LMH (Chicken) | ~0.5 | ~1.0 | |
| L6 (Rat) | ~0.75 | ~1.5 | |
| Narasin | HepG2 (Human) | ~2.5 | ~5.0 |
| LMH (Chicken) | ~1.0 | ~2.0 | |
| L6 (Rat) | ~1.5 | ~3.0 | |
| Salinomycin | HepG2 (Human) | ~5.0 | ~10.0 |
| LMH (Chicken) | ~2.5 | ~5.0 | |
| L6 (Rat) | ~4.0 | ~8.0 |
EC50 values are estimations from graphical data presented in the cited study and represent the concentration at which 50% of the maximum effect is observed.[2][3]
Mechanism of Action: Disruption of Ion Gradients
The primary mechanism of action for polyether antibiotics is their ability to function as ionophores, molecules that can transport ions across lipid membranes.[4] By forming a lipophilic complex with a cation, they shuttle it across the bacterial cell membrane, disrupting the crucial electrochemical gradients.
This disruption of ion homeostasis, particularly of monovalent cations like K+ and Na+, leads to a cascade of detrimental effects on the bacterial cell. The collapse of the membrane potential de-energizes the cell, as it must expend significant ATP in an attempt to restore the proper ion balance through the action of membrane-bound ATPases.[4] This ultimately leads to the inhibition of essential cellular processes and cell death.
Caption: General mechanism of polyether antibiotic action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the polyether antibiotics is determined using the broth microdilution method.
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Bacterial strains are grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted in MHB to a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the polyether antibiotics against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., HepG2, LMH, L6) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the polyether antibiotics for a specified period (e.g., 24 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Conclusion
This compound presents an intriguing profile among polyether antibiotics due to its reported activity against Gram-negative bacteria, a characteristic not commonly observed in this class of compounds. This suggests a potentially broader spectrum of activity. However, a comprehensive understanding of its comparative efficacy and safety requires further direct, head-to-head studies against other polyether antibiotics and a wider range of clinically relevant bacterial strains. The available cytotoxicity data for monensin, narasin, and salinomycin indicate a narrow therapeutic window, a factor that has limited the systemic use of polyether antibiotics in humans. Future research should focus on elucidating the specific structure-activity relationships that govern the antimicrobial spectrum and cytotoxicity of this compound to explore its full therapeutic potential.
References
- 1. This compound, a polyether antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d.docksci.com [d.docksci.com]
- 4. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for Polyether Ionophore Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance patterns observed in studies involving polyether ionophore antibiotics. While specific cross-resistance data for Septamycin is limited in publicly available literature, this document synthesizes findings from studies on structurally related polyether ionophores to provide a framework for understanding potential resistance mechanisms and designing future experiments.
Executive Summary
Polyether ionophores, a class of antibiotics widely used in veterinary medicine, function by disrupting ion gradients across cellular membranes. Resistance to these agents is an area of growing interest, particularly concerning the potential for cross-resistance with other antibiotics. This guide details the findings of a study that investigated induced resistance to the polyether ionophore nanchangmycin (B609417) and subsequent cross-resistance testing against other ionophores. The methodologies for these key experiments are provided to facilitate the design of similar studies for this compound and other related compounds.
Quantitative Data on Cross-Resistance
A study by Wollesen et al. (2023) investigated the development of resistance in Staphylococcus aureus to the polyether ionophore nanchangmycin. After inducing resistance through sequential passaging, the nanchangmycin-resistant strains were tested for cross-resistance against other polyether ionophores. The results, summarized in the table below, indicate a lack of cross-resistance, suggesting that the acquired resistance mechanism may be specific to nanchangmycin.
| Compound | Wild-Type S. aureus MIC (µg/mL) | Nanchangmycin-Resistant S. aureus MIC (µg/mL) | Fold Change in MIC |
| Nanchangmycin | 1 | 16 - 32 | 16 - 32 |
| Lasalocid | 2 | 2 | 1 |
| Salinomycin | 4 | 4 | 1 |
| Calcimycin | 1 | 1 | 1 |
Data extrapolated from Wollesen et al. (2023). The study reported the development of resistance to nanchangmycin and the subsequent lack of cross-resistance to the other tested ionophores in the resistant strains.[1]
Experimental Protocols
The following protocols are based on the methodologies described by Wollesen et al. (2023) for inducing resistance and performing susceptibility testing.[1][2]
Induction of Antibiotic Resistance
A sequential passaging method was employed to induce resistance in S. aureus.
-
Preparation: A bacterial culture is grown to a specific optical density.
-
Exposure: The bacterial culture is exposed to a range of concentrations of the test ionophore (e.g., nanchangmycin) in a 96-well plate format, typically from 0.25 to 4 times the minimum inhibitory concentration (MIC).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C with shaking).
-
MIC Determination: The MIC is determined daily as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Passaging: The culture from the well with the highest concentration of the antibiotic that still permits growth (typically 0.5x the new MIC) is used to inoculate a new plate with a fresh range of antibiotic concentrations.
-
Iteration: This process is repeated for a specified number of days (e.g., 25 to 40 days) to select for resistant mutants.
Antimicrobial Susceptibility Testing (AST)
The MIC of the ionophores against both wild-type and resistant bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Serial Dilution: The antibiotics are serially diluted in the broth in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated for 16-20 hours at 37°C.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Visualizing Experimental Workflows and Mechanisms
Workflow for Inducing Antibiotic Resistance
Caption: Workflow for inducing ionophore resistance.
General Mechanism of Action for Polyether Ionophores
Caption: Ionophore-mediated cation exchange.
Discussion and Future Directions
The lack of observed cross-resistance between nanchangmycin and other polyether ionophores in the study by Wollesen et al. (2023) is a significant finding.[1] It suggests that resistance mechanisms to one polyether ionophore may not confer resistance to others, a promising aspect for the development of new antibiotics in this class. The mutations identified in the nanchangmycin-resistant strains were in genes related to a potassium importer, a transcriptional activator involved in autolysis, and a membrane-stabilizing protein.[3] These findings point towards specific alterations in ion handling and membrane physiology as the basis for resistance, rather than a broad mechanism that would affect all ionophores.
However, another important consideration is the potential for co-resistance, where genes for resistance to ionophores and other classes of medically important antibiotics are located on the same mobile genetic elements (plasmids).[3][4] This has been observed for the ionophore narasin, where resistance genes were found to be co-located with vancomycin (B549263) resistance genes in Enterococcus faecium.[4][5] This highlights the importance of surveillance for such co-resistance patterns.
For future research on this compound, it is crucial to conduct dedicated cross-resistance studies. By inducing resistance to this compound in relevant bacterial strains, researchers can then test for cross-resistance against a panel of other polyether ionophores and clinically relevant antibiotics. Whole-genome sequencing of any this compound-resistant isolates would be invaluable for identifying the genetic basis of resistance and understanding its potential for spread. Such studies will be essential for fully evaluating the therapeutic potential of this compound and anticipating potential resistance challenges.
References
- 1. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics used in food-animal production linked to resistance in people | CIDRAP [cidrap.umn.edu]
- 5. Uncovering Ionophore resistance mechanisms – antibiotic resistance in a One Health perspective – Biovitenskap (master) – Universitetet i Oslo [uio.no]
Efficacy of Septamycin in Comparison to Other Gram-Positive Antibiotics: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of various antibiotics against prevalent Gram-positive bacteria. While the focus is on understanding the therapeutic landscape, it is important to note that comprehensive, publicly available data on the in vitro activity of Septamycin against key clinical isolates of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis is limited. Therefore, this document presents a review of the efficacy of commonly used gram-positive antibiotics, namely Vancomycin, Linezolid, Daptomycin, Ceftobiprole, and Ceftaroline, against these pathogens, to provide a relevant benchmark for future research and evaluation of novel compounds like this compound.
Mechanism of Action: An Overview
This compound belongs to the polyether ionophore class of antibiotics. These molecules function by inserting themselves into the bacterial cell membrane and facilitating the transport of ions, such as potassium and protons, across the membrane. This disruption of the natural ion gradients dissipates the membrane potential, which is crucial for essential cellular processes, ultimately leading to bacterial cell death. Gram-positive bacteria are generally more susceptible to polyether ionophores because their cell wall structure allows these antibiotics to reach the cell membrane.[1] In contrast, the outer membrane of Gram-negative bacteria acts as a barrier, preventing the ionophores from reaching their target.[1]
The following diagram illustrates the general mechanism of action for polyether ionophore antibiotics.
Mechanism of Action of Polyether Ionophore Antibiotics
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key gram-positive antibiotics against Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA), Streptococcus pneumoniae, and Enterococcus faecalis. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Efficacy (MIC90 in µg/mL) Against Staphylococcus aureus
| Antibiotic | MSSA (Methicillin-Susceptible) | MRSA (Methicillin-Resistant) |
| Vancomycin | 1 | 1-2 |
| Linezolid | 2 | 2 |
| Daptomycin | 0.5 | 0.5 |
| Ceftobiprole | 0.5 | 2 |
| Ceftaroline | 0.25 | 1 |
Note: MIC90 represents the concentration at which 90% of isolates are inhibited.
Table 2: Comparative Efficacy (MIC90 in µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible | Penicillin-Resistant |
| Vancomycin | ≤1 | ≤1 |
| Linezolid | 1-2 | 1-2 |
| Daptomycin | ≤0.125 | ≤0.125 |
| Ceftobiprole | 0.015 | 0.5 |
| Ceftaroline | ≤0.03 | 0.25 |
Table 3: Comparative Efficacy (MIC90 in µg/mL) Against Enterococcus faecalis
| Antibiotic | MIC90 (µg/mL) |
| Vancomycin | 4 |
| Linezolid | 2 |
| Daptomycin | 2 |
| Ceftobiprole | 2 |
| Ceftaroline | >32 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure critical for assessing the efficacy of an antibiotic. The data presented in this guide is primarily based on the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for the broth microdilution method.
Broth Microdilution Workflow
Key Steps in the Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final desired inoculum density in the microtiter plate.
-
Preparation of Antibiotic Dilutions: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
Inoculation: Each well of the microtiter plate, containing a specific antibiotic concentration, is inoculated with the prepared bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial viability.
-
Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 16-20 hours).
-
Reading of Results: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
While this compound, as a polyether ionophore, represents a class of antibiotics with a known mechanism of action against Gram-positive bacteria, a comprehensive evaluation of its comparative efficacy requires the availability of robust in vitro data, specifically MIC values against a wide range of clinical isolates. The data presented for established gram-positive antibiotics serves as a valuable reference for the drug development community. Further research to generate and publish specific MIC data for this compound is crucial to accurately position it within the current therapeutic armamentarium for treating Gram-positive infections.
References
A Comprehensive Structural and Functional Guide to the Polyether Ionophore Antibiotic Septamycin (A28695A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the polyether antibiotic Septamycin, also known as antibiotic A28695A. The established identity of these two compounds consolidates all relevant research under a single entity. This compound is a metal-complexing polyether antibiotic produced by strains of Streptomyces hygroscopicus and Streptomyces albus.[1] It exhibits potent activity against Gram-positive bacteria and coccidial parasites.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C48H82O16 | MedKoo Biosciences |
| Molecular Weight | 915.17 g/mol | MedKoo Biosciences |
| Appearance | White to light gray or pale buff powder | - |
| Solubility | Soluble in DMSO and methanol | - |
| CAS Number | 54927-63-8 | MedKoo Biosciences |
Mechanism of Action: An Ionophoretic Antibiotic
This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This activity disrupts the natural ion gradients essential for various cellular processes, leading to cell death. The primary mechanism involves the formation of a lipophilic complex with cations, facilitating their transport across the hydrophobic lipid bilayer of the cell membrane. This dissipates the electrochemical potential that drives vital cellular functions such as ATP synthesis and nutrient transport.
The following diagram illustrates the ionophoretic action of this compound:
References
A Comparative Guide to Validating the Ionophoric Properties of Septamycin
For researchers, scientists, and drug development professionals, understanding the precise ionophoric activity of a compound is critical. This guide provides a framework for validating the properties of Septamycin, a polyether antibiotic, by comparing it with well-characterized ionophores: Monensin, Ionomycin, and Valinomycin. We present key comparative data, detailed experimental protocols for validation, and workflow visualizations to guide your research.
Introduction to Ionophores
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[1] They play a crucial role in disrupting the natural ion concentration gradients, which can lead to a range of biological effects, including antimicrobial and anticancer activities.[1][2] Ionophores are broadly classified into two groups:
-
Mobile Carriers (Carrier Ionophores): These molecules, such as this compound and Monensin, bind to a specific ion, shuttle it across the lipid bilayer, and release it on the other side.
-
Channel Formers: These ionophores form a hydrophilic pore or channel through the membrane, allowing ions to pass through.[1][3]
This compound is a polyether antibiotic produced by Streptomyces hygroscopicus. Structurally, it is a monocarboxylic acid that forms a pseudocyclic conformation to complex a sodium cation (Na⁺), positioning it within a class of ionophores that includes the well-studied compound Monensin.
Comparative Analysis of this compound and Other Ionophores
To validate the ionophoric properties of this compound, it is essential to compare its performance against established alternatives with known ion selectivities.
Table 1: Qualitative Comparison of Selected Ionophores
| Feature | This compound | Monensin | Ionomycin | Valinomycin |
| Class | Carboxylic Polyether | Carboxylic Polyether | Carboxylic Polyether | Neutral Depsipeptide |
| Primary Ion(s) | Na⁺ | Na⁺ (functions as Na⁺/H⁺ antiporter) | Ca²⁺, Mg²⁺ | K⁺ |
| Mechanism | Mobile Carrier | Mobile Carrier | Mobile Carrier | Mobile Carrier |
| Primary Use | Antibacterial, Coccidiostat | Coccidiostat, Ruminant Growth Promoter | Research Tool (Ca²⁺ mobilization) | Research Tool (K⁺ transport), Antibiotic |
Table 2: Quantitative Ion Selectivity Data for Comparator Ionophores
| Ionophore | Selectivity Ratio | Method / Notes |
| Monensin | Na⁺/K⁺ ≈ 16 | Measured on a bilayer lipid membrane.[4] |
| Selectivity Order: Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ | Determined by complexation titrations.[5] | |
| Ionomycin | Ca²⁺ > Mg²⁺ | Effective ionophore for both Ca²⁺ and Mg²⁺.[6] |
| 3- to 5-fold greater turnover number for Ca²⁺ than A23187. | Measured in rat liver mitochondria.[6] | |
| Valinomycin | K⁺/Na⁺ ≈ 10,000:1 to 100,000:1 | Highly selective due to cavity size constraints matching K⁺.[7][8][9] |
Note: Specific quantitative ion selectivity data for this compound is not extensively available in the public literature and requires experimental determination using the protocols outlined below.
Visualizing Ionophore Mechanism and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological processes and experimental procedures.
Caption: Mechanism of a Carrier Ionophore (e.g., this compound).
Experimental Protocols for Validation
To quantitatively assess and compare the ionophoric properties of this compound, standardized in vitro assays are required. We provide two key protocols: a liposome-based ion flux assay and a cell-based membrane potential assay.
Protocol 1: Liposome-Based Ion Flux Assay (Calcein Quenching)
This assay uses artificial vesicles (liposomes) to measure the transport of divalent cations, which serves as a robust method to characterize ionophore activity and selectivity under controlled conditions.[10][11]
Objective: To determine if this compound can transport divalent cations (as a proxy or in selectivity studies) and compare its rate to other ionophores.
Materials:
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Sephadex G-50 resin
-
HEPES buffer, KCl, KOH
-
Ionophore stock solutions (this compound, Monensin, Ionomycin, Valinomycin) in DMSO
-
Metal salt solutions (e.g., CuCl₂, MnCl₂, CoCl₂)
-
Triton X-100 (for lysis)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare a thin lipid film by evaporating a solution of POPC in chloroform/methanol under a stream of nitrogen.
-
Hydrate the film with a loading buffer containing calcein (e.g., 10 mM HEPES, 150 mM KCl, 15 mM Calcein, pH 7.4).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes (e.g., 200 nm pore size) to form Large Unilamellar Vesicles (LUVs).
-
Separate the calcein-loaded LUVs from extra-vesicular calcein using a size-exclusion chromatography column (Sephadex G-50) equilibrated with assay buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4).
-
-
Fluorescence Quenching Assay:
-
Set up the fluorometer (Excitation: 480 nm, Emission: 520 nm).
-
Dilute the calcein-loaded LUV suspension in a cuvette with pre-cooled assay buffer (assay is often run at 10°C to minimize passive leakage).[10]
-
Record a stable baseline fluorescence (F₀).
-
Add the ionophore of interest (e.g., this compound at a final concentration of 1-5 µM) and mix.
-
Initiate the transport by adding a quenching cation (e.g., CuCl₂ at a final concentration of 1-3 µM).
-
Record the decrease in fluorescence over time (F) as the cation enters the liposomes and quenches the calcein signal.
-
After the signal stabilizes, add Triton X-100 (0.1% final concentration) to lyse the vesicles and achieve maximum quenching (F_max_quench).
-
Run parallel experiments with other ionophores and a no-ionophore control.
-
-
Data Analysis:
-
Normalize the fluorescence trace for each experiment: Normalized Fluorescence = (F - F_max_quench) / (F₀ - F_max_quench).
-
Calculate the initial rate of ion transport from the initial slope of the normalized fluorescence decay curve.
-
Compare the transport rates for this compound against Monensin, Ionomycin, and Valinomycin.
-
Caption: Workflow for Liposome-Based Ion Flux Assay.
Protocol 2: Cell-Based Membrane Potential Assay
This assay measures changes in the plasma membrane potential of living cells upon exposure to an ionophore, providing data on its activity in a biological context.[12][13][14]
Objective: To validate the ability of this compound to alter the membrane potential of intact cells and compare its potency with other ionophores.
Materials:
-
Adherent cell line (e.g., HEK293, CHO)
-
96- or 384-well black-wall, clear-bottom microplates
-
FLIPR Membrane Potential Assay Kit (or similar voltage-sensitive dye like FMP)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Ionophore stock solutions (this compound, Monensin, Ionomycin, Valinomycin)
-
Control compounds (e.g., KCl for depolarization)
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader
Methodology:
-
Cell Preparation:
-
Seed cells into the microplate 24 hours prior to the assay to allow for the formation of a confluent monolayer.[15]
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution according to the manufacturer's instructions in the assay buffer.
-
Add the dye solution to each well and incubate at 37°C for 30-60 minutes to allow the dye to load into the cells.
-
-
Assay Measurement:
-
Place the microplate into the FLIPR instrument and allow it to equilibrate.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the ionophore solutions (prepared at various concentrations in a separate source plate) to the assay plate.
-
Continue to record the fluorescence signal for 2-5 minutes to capture the change in membrane potential.
-
Include wells with a positive control (e.g., high KCl concentration to induce depolarization) and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
Calculate the response magnitude (e.g., peak fluorescence change or area under the curve) for each concentration of this compound and the comparator ionophores.
-
Plot the response against the logarithm of the ionophore concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each compound to compare their relative potencies.
-
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. agscientific.com [agscientific.com]
- 4. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valinomycin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assay to Evaluate Cation Transport of Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 15. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
In Vivo Antibacterial Efficacy of Septamycin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo antibacterial effects of Septamycin against Gram-positive pathogens. Due to a lack of publicly available in vivo studies for this compound, this comparison is based on its reported in vitro activity against Gram-positive bacteria, juxtaposed with established in vivo efficacy data for clinically relevant antibiotics used to treat similar infections.
Executive Summary
This compound is a polyether antibiotic known to be active against Gram-positive bacteria[1]. While specific in vivo efficacy data for this compound is not currently available in the public domain, its in vitro activity suggests potential for therapeutic application. This guide compares this potential to the proven in vivo efficacy of standard-of-care antibiotics such as Vancomycin, Linezolid, and Daptomycin against Staphylococcus aureus, a key Gram-positive pathogen. The provided experimental protocols and pathway diagrams offer a framework for the potential evaluation of this compound's in vivo antibacterial properties.
Data Presentation: Comparative Efficacy
As direct in vivo comparative data for this compound is unavailable, the following tables summarize the in vitro activity of this compound and the in vivo efficacy of comparator antibiotics against Staphylococcus aureus.
Table 1: In Vitro Activity of this compound
| Antibiotic | Target Organism(s) | Reported Activity | Source |
| This compound | Gram-positive bacteria | Active | [1] |
Table 2: In Vivo Efficacy of Comparator Antibiotics against Staphylococcus aureus in Murine Models
| Antibiotic | Animal Model | Infection Type | Dosing Regimen | Bacterial Load Reduction (log10 CFU) | Tissue | Reference |
| Vancomycin | Neutropenic Mouse | Pneumonia | 110 mg/kg q12h | ~1.0 - 2.0 | Lungs | [2] |
| Immunocompetent Mouse | Bacteraemia | 50 mg/kg q6h | 1.95 ± 0.32 | Kidney | [3] | |
| Linezolid | Neutropenic Mouse | Thigh Infection | 100 mg/kg b.i.d | >1.0 | Thigh | [4] |
| Immunocompetent Mouse | Peritonitis | 35 mg/kg/5h | Comparable to Vancomycin | Peritoneal Fluid | [1] | |
| Daptomycin | Neutropenic Mouse | Thigh Infection | 7.1 mg/kg (stasis dose) | Stasis | Thigh | [5] |
| Immunocompetent Mouse | Hematogenous Pulmonary Infection | Not specified | Significant decrease vs. control | Lungs | [6][7] |
Experimental Protocols
Below is a detailed methodology for a murine thigh infection model, a standard preclinical model for evaluating the in vivo efficacy of antibacterial agents against localized infections.
Murine Thigh Infection Model
1. Animal Model:
-
Species: BALB/c mice (or other suitable strain), typically 6-8 weeks old.
-
Conditioning: Mice can be rendered neutropenic to mimic an immunocompromised state, which is common in patients with severe bacterial infections. This is often achieved by injecting cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to the day of infection.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: A clinically relevant strain of Staphylococcus aureus (e.g., MRSA strain ATCC 43300) is used.
-
Culture: The bacteria are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.
-
Inoculum: The bacterial culture is centrifuged, washed, and resuspended in sterile saline to a final concentration of approximately 10^7 CFU/mL.
3. Infection Procedure:
-
Mice are anesthetized.
-
A 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of one of the hind legs.
4. Drug Administration:
-
Treatment Initiation: Antibiotic treatment is typically initiated 1-2 hours post-infection.
-
Test Article: this compound (at various doses).
-
Comparator Antibiotics: Vancomycin, Linezolid, or Daptomycin at doses known to be effective in this model.
-
Route of Administration: The route can be subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the pharmacokinetic properties of the drug.
-
Dosing Regimen: Dosing frequency (e.g., once daily, twice daily) is determined based on the drug's half-life in mice.
5. Endpoint Measurement:
-
Time Point: Mice are euthanized at a predetermined time point, usually 24 hours post-infection.
-
Tissue Harvesting: The infected thigh muscle is aseptically removed and weighed.
-
Bacterial Load Quantification: The thigh tissue is homogenized in sterile saline. The homogenate is serially diluted and plated on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
CFU Counting: After incubation (typically 18-24 hours at 37°C), the number of colony-forming units (CFU) is counted.
-
Data Analysis: The bacterial load is expressed as log10 CFU per gram of tissue. The efficacy of the treatment is determined by comparing the bacterial load in the treated groups to that in the vehicle control group.
Mandatory Visualizations
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of a murine thigh infection model for evaluating antibacterial efficacy.
Toll-like Receptor 2 (TLR2) Signaling Pathway in Response to Gram-Positive Bacteria
Caption: TLR2 signaling cascade initiated by Gram-positive bacterial components.
References
- 1. The subversion of Toll-like receptor signaling by bacterial and viral proteases during the development of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Streptococcus species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. The Role of TLR2 in Infection and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential effects of Gram-positive versus Gram-negative bacteria on NOSII and TNFα in macrophages: role of TLRs in synergy between the two - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staphylococcus aureus modulation of innate immune responses through Toll-like (TLR), (NOD)-like (NLR) and C-type lectin (CLR) receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bacterial Responses: A Comparative Transcriptomic Guide to Septamycin and Vancomycin
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses of bacteria to different antibiotic classes is critical for developing novel therapeutics and combating antimicrobial resistance. This guide provides a comparative transcriptomic analysis of bacteria treated with the polyether ionophore antibiotic, Septamycin, and the glycopeptide antibiotic, Vancomycin. Due to the limited availability of direct transcriptomic data for this compound, this guide utilizes data from the closely related and well-studied ionophore, Monensin (B1676710), as a proxy to infer the transcriptomic effects of this compound. This comparison highlights the distinct mechanisms of action and the corresponding cellular stress responses elicited by these two different classes of antibiotics.
This compound, a polyether ionophore, functions by disrupting the cell membrane's ion gradients. It complexes with metal cations and transports them across the lipid bilayer, leading to a breakdown of the membrane potential and subsequent cell death. In contrast, Vancomycin inhibits cell wall biosynthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity. These fundamentally different mechanisms of action trigger distinct and informative transcriptomic signatures.
Comparative Transcriptomic Analysis: Ionophore vs. Cell Wall Synthesis Inhibitor
To illustrate the differential impact of these antibiotics, the following tables summarize key transcriptomic changes observed in Staphylococcus aureus upon treatment with an ionophore (Monensin, as a proxy for this compound) and Vancomycin.
Table 1: Key Upregulated Genes and Pathways
| Gene/Pathway | Function | Ionophore (Monensin) Proxy | Vancomycin | Significance |
| Purine (B94841) Metabolism | De novo synthesis of purines (adenine, guanine) | Significantly Upregulated | No significant direct upregulation | Ionophore-induced membrane stress may trigger a demand for purines for signaling (e.g., (p)ppGpp) and energy, or as a consequence of mutations in regulators like purR.[1] |
| Cell Wall Stress Regulon (vraSR operon) | Two-component system sensing and responding to cell wall damage | No significant direct upregulation | Significantly Upregulated | A hallmark of the bacterial response to cell wall-active agents, activating genes involved in cell wall synthesis and repair.[2][3][4][5] |
| General Stress Response (e.g., sigB) | Alternative sigma factor controlling a broad stress response | Upregulated (inferred) | Upregulated | Activated by a variety of stressors, including membrane and cell wall damage, leading to the expression of genes involved in cellular protection and survival. |
| ABC Transporters | Efflux of toxic compounds | Upregulated (inferred) | Upregulated | A common defense mechanism to pump out antibiotics and other harmful substances from the cell. |
Table 2: Key Downregulated Genes and Pathways
| Gene/Pathway | Function | Ionophore (Monensin) Proxy | Vancomycin | Significance |
| Virulence Factors (e.g., hla, spa) | Toxins, adhesins, and other factors contributing to pathogenicity | Downregulated (inferred) | Significantly Downregulated | Downregulation of virulence is a common bacterial response to antibiotic stress, potentially to conserve energy for survival.[2] |
| Cell Division | Genes involved in binary fission | Disrupted (inferred from stress) | Disrupted | Inhibition of essential processes like cell wall synthesis or membrane integrity ultimately halts cell division. |
| Central Carbon Metabolism | Glycolysis, TCA cycle | Altered | Altered | Antibiotic stress often leads to a reprogramming of central metabolism to adapt to the new physiological state. |
Experimental Protocols
The following methodologies are representative of the experimental protocols used in transcriptomic studies of antibiotic-treated bacteria.
Bacterial Culture and Antibiotic Treatment
Staphylococcus aureus strains are grown in a suitable medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB), to the mid-exponential growth phase (OD600 of ~0.5). The antibiotic of interest (e.g., Monensin or Vancomycin) is then added at a sub-inhibitory concentration (e.g., 0.5 x MIC) to elicit a transcriptomic response without immediately killing the cells. Cultures are incubated for a defined period (e.g., 30-60 minutes) before harvesting. A control culture without the antibiotic is processed in parallel.
RNA Extraction and Purification
Bacterial cells are harvested by centrifugation. To stabilize the RNA, cells are often treated with RNA stabilization reagents. Total RNA is extracted using methods such as TRIzol-based extraction or commercially available kits. This is followed by a DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).
RNA Sequencing (RNA-Seq)
Ribosomal RNA (rRNA), which constitutes the majority of total RNA, is depleted using specialized kits. The remaining messenger RNA (mRNA) is then fragmented. These fragments are used as templates for the synthesis of a cDNA library. During this process, sequencing adapters are ligated to the cDNA fragments. The library is then amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina).
Data Analysis
The raw sequencing reads are first quality-checked and trimmed to remove low-quality bases and adapter sequences. The clean reads are then mapped to the reference genome of the bacterial strain. The number of reads mapping to each gene is counted to determine the gene expression levels. Differential gene expression analysis is performed between the antibiotic-treated and control samples to identify genes that are significantly upregulated or downregulated. This is typically done using software packages like DESeq2 or edgeR. Finally, pathway analysis and gene ontology (GO) enrichment analysis are performed to identify the biological processes and pathways that are significantly affected by the antibiotic treatment.[6][7][8][9]
Visualizing the Cellular Response
To better understand the complex cellular processes affected by these antibiotics, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.
Caption: Simplified signaling pathways activated by ionophore and cell wall synthesis inhibitor antibiotics.
References
- 1. Staphylococcus aureus mutants resistant to the feed-additive monensin show increased virulence and altered purine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. Overexpression of Genes of the Cell Wall Stimulon in Clinical Isolates of Staphylococcus aureus Exhibiting Vancomycin-Intermediate- S. aureus-Type Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vancomycin tolerance in methicillin-resistant Staphylococcus aureus: influence of vancomycin, daptomycin, and telavancin on differential resistance gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-seq analysis reveals resistome genes and signalling pathway associated with vancomycin-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Septamycin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of septamycin (B610790), a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Adherence to these protocols is crucial to ensure laboratory safety, minimize environmental contamination, and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Storage: Store this compound powder at -20°C in a tightly sealed container, protected from light. Solutions of this compound should be stored as recommended by the specific experimental protocol, generally at 2-8°C for short-term storage or -20°C for longer periods.
-
Spill Response: In the event of a spill, avoid generating dust. Absorb liquids with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area with a suitable disinfectant.
Disposal of this compound Waste
The proper disposal of this compound and related waste is critical to prevent the release of biologically active compounds into the environment. Disposal procedures should be segregated based on the type of waste.
Disposal of Pure this compound Compound (Unused or Expired)
Unused or expired pure this compound is considered chemical waste and must be disposed of accordingly.
Procedure:
-
Containerization: Ensure the this compound is in a well-labeled, sealed, and non-reactive container. The label should clearly state "Hazardous Waste: this compound."
-
Waste Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
DO NOT:
-
Dispose of solid this compound down the drain.
-
Mix with general laboratory trash.
-
Disposal of this compound-Containing Solutions
Aqueous and solvent-based solutions containing this compound require treatment before disposal. While specific data for this compound is limited, information on related polyether antibiotics suggests that chemical inactivation may be a viable option.
General Guidance for Chemical Inactivation (Based on Data for Related Ionophore Antibiotics):
Some polyether antibiotics undergo hydrolysis in acidic conditions. For example, monensin, salinomycin, and narasin (B1676957) hydrolyze at pH 4.[1] This suggests a potential inactivation method for this compound, although it should be validated for each specific waste stream.
Experimental Protocol for Potential Inactivation:
-
Acidification: Cautiously adjust the pH of the this compound solution to 4 using a suitable acid (e.g., hydrochloric acid). Perform this in a chemical fume hood with appropriate PPE.
-
Incubation: Allow the acidified solution to stand at room temperature (approximately 25°C) for a sufficient period to allow for hydrolysis. Based on related compounds, this could range from several days to weeks.[1]
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate).[2]
-
Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations. Always consult with your institution's EHS for approval before drain disposal.
Disposal of Contaminated Solid Waste
Solid waste contaminated with this compound, such as personal protective equipment (gloves, lab coats), plasticware, and absorbent materials from spills, must be treated as hazardous waste.
Procedure:
-
Segregation: Collect all this compound-contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste: this compound-Contaminated Debris."
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.
Disposal of Streptomyces hygroscopicus Cultures and Fermentation Broth
Cultures of Streptomyces hygroscopicus used for this compound production are considered biohazardous waste.
Procedure for Liquid Cultures:
-
Decontamination: Treat liquid cultures and fermentation broth with a validated chemical disinfectant (e.g., a freshly prepared 10% bleach solution) for a sufficient contact time as per institutional guidelines.
-
Autoclaving: Alternatively, and as a preferred method, decontaminate liquid cultures by autoclaving at 121°C for a minimum of 30 minutes.
-
Disposal: After decontamination, the liquid waste can typically be disposed of down the sanitary sewer, in accordance with local regulations.
Procedure for Solid Cultures (e.g., agar (B569324) plates):
-
Collection: Collect contaminated plates and other solid biological waste in biohazard bags.
-
Autoclaving: Decontaminate the waste by autoclaving at 121°C for a minimum of 60 minutes.
-
Disposal: After autoclaving, the decontaminated waste can be disposed of in the regular laboratory trash, as per institutional policy.
Quantitative Data on Ionophore Antibiotic Stability
| Ionophore Antibiotic | pH | Temperature (°C) | Half-life (days) | Citation |
| Monensin | 4 | 25 | 13 | [1] |
| Salinomycin | 4 | 25 | 0.6 | [1] |
| Narasin | 4 | 25 | 0.7 | [1] |
| Lasalocid | 4, 7, 9 | 6, 22, 28 | No hydrolysis observed | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
Caption: Logical workflow for the proper disposal of different this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Septamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Septamycin, a polyether ionophore antibiotic. Adherence to these procedures is critical for minimizing exposure risk and ensuring proper disposal, thereby building a foundation of trust in laboratory safety and chemical handling.
Immediate Safety and Hazard Information
This compound is a potent compound that requires careful handling to avoid adverse health effects and environmental contamination. The following table summarizes its known hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required. The following table outlines the recommended PPE for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection, especially when handling concentrated solutions or the pure compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols of this compound powder or solutions. Standard eyeglasses do not offer adequate protection. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Prevents inhalation of airborne this compound particles, particularly when handling the powder form or creating solutions. |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Operational Plan: From Handling to Disposal
A structured operational plan is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination of the general laboratory space. An eyewash station and safety shower should be readily accessible.
-
Weighing and Aliquoting: When weighing the powdered form of this compound, use a containment system such as a ventilated balance enclosure or a fume hood to prevent the generation of airborne dust. Use dedicated spatulas and weigh boats.
-
Solution Preparation: To prepare a this compound solution, slowly add the powder to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
-
Post-Handling: After handling this compound, thoroughly decontaminate all surfaces and equipment with a suitable disinfectant, such as 70% ethanol. Carefully remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and the potential development of antibiotic resistance. All this compound waste should be treated as hazardous chemical waste.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Given the lack of specific data on the heat stability of this compound, autoclaving should not be considered a reliable method for its deactivation. Therefore, all liquid waste containing this compound should be collected for chemical waste disposal.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with local, state, and federal regulations.
Mechanism of Action: Polyether Ionophore Antibiotics
This compound belongs to the class of polyether ionophore antibiotics. These molecules function by inserting themselves into the cell membranes of susceptible bacteria. They create channels that facilitate the transport of ions, such as potassium (K+) and protons (H+), across the membrane, disrupting the natural ion gradients that are essential for bacterial survival and metabolic processes. This disruption of ion homeostasis ultimately leads to cell death.
Caption: Disruption of bacterial ion gradients by a polyether ionophore antibiotic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
